Bis(perfluorooctyl)itaconate
Description
The exact mass of the compound Bis(perfluorooctyl)itaconate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Bis(perfluorooctyl)itaconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(perfluorooctyl)itaconate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-methylidenebutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H4F34O4/c1-3(5(57)59-21(54,55)17(44,45)13(36,37)9(28,29)7(24,25)11(32,33)15(40,41)19(49,50)51)2-4(56)58-20(52,53)16(42,43)12(34,35)8(26,27)6(22,23)10(30,31)14(38,39)18(46,47)48/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDNRGZXGFXROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H4F34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896116 | |
| Record name | Bis(heptadecafluorooctyl) 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243977-25-5 | |
| Record name | 1,4-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-methylenebutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243977-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(heptadecafluorooctyl) 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Bis(perfluorooctyl)itaconate: A Technical Guide
This guide serves as an advanced technical reference for Bis(perfluorooctyl)itaconate , a specialized fluorinated monomer used in high-performance coatings, fluorous chemistry, and biomedical applications.
Executive Summary
Bis(perfluorooctyl)itaconate (BPFI) is a bifunctional fluorinated monomer characterized by a polymerizable vinyl group and two perfluorinated alkyl "ponytails." It bridges the gap between hydrocarbon-based polymer chemistry and the extreme physicochemical properties of perfluorocarbons (PFCs). Its primary utility lies in creating omniphobic surfaces (repelling both water and oil), fluorous solid-phase extraction (F-SPE) , and potentially as an oxygen-carrying emulsion stabilizer in biomedical contexts.
This guide addresses the ambiguity in nomenclature, defining the commercially relevant structure as the bis(1H,1H,2H,2H-perfluorodecyl) itaconate ester, ensuring hydrolytic stability and synthetic feasibility.
Chemical Identity & Structural Analysis
Nomenclature & Identification
In industrial patents, the compound is often shorthand-labeled as "Bis(perfluorooctyl)itaconate."[1] However, direct perfluoro-esters are hydrolytically unstable. The functional research grade material utilizes an ethyl spacer (
-
IUPAC Name: Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) 2-methylenesuccinate
-
Common Name: Bis(perfluorooctylethyl) itaconate
-
Molecular Formula:
-
Molecular Weight: ~1024.3 g/mol
-
Fluorous Content: ~63% by weight (Fluorine)
Structural Visualization
The molecule consists of a reactive itaconate core flanked by two "fluorous ponytails." This architecture dictates its unique phase behavior: the core is organic-soluble, while the tails drive partitioning into fluorous solvents (e.g., FC-72).
Figure 1: Structural segmentation of BPFI. The ethyl spacers prevent hydrolysis, while the C8F17 tails provide the "fluorous" phase affinity.
Physicochemical Profile
Thermodynamic & Physical Data
The following data aggregates experimental ranges for homologous fluorinated itaconates.
| Property | Value / Range | Mechanistic Insight |
| Physical State | Waxy Solid or Viscous Liquid | Weak intermolecular forces (Van der Waals) between F-chains lower the MP despite high MW. |
| Melting Point | 35°C – 45°C | "Ponytail" crystallization dominates the phase transition. |
| Density | 1.6 – 1.7 g/mL | High fluorine density packs significant mass into volume. |
| Surface Tension | < 15 mN/m | Critical for "slippery" coating applications; lower than most hydrocarbons (20-30 mN/m). |
| Refractive Index | ~1.33 – 1.35 | Low refractive index characteristic of highly fluorinated materials. |
| Oxygen Solubility | > 40 vol% (estimated) | High capacity for dissolved gases, relevant for biological oxygen transport. |
Solubility & Partitioning (The "Like Dissolves Like" Rule)
BPFI exhibits orthogonal solubility , meaning it dissolves in solvents that typically do not mix with water or standard oils.
-
Fluorous Solvents (Soluble): Perfluorohexane (FC-72), Perfluorodecalin, Trifluorotoluene.
-
Organic Solvents (Semi-Soluble): Diethyl ether, THF (often requires heating or hybrid solvents like BTF).
-
Aqueous/Alcohols (Insoluble): Water, Methanol, Ethanol.
Synthesis & Purification Protocol
Objective: Synthesize BPFI via Fischer esterification with high purity to prevent polymer cross-linking during storage.
Reagents[2][3]
-
Itaconic Acid (1.0 eq)
-
1H,1H,2H,2H-Perfluorodecanol (2.2 eq)
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric Acid
-
Solvent: Toluene (for Dean-Stark water removal)
-
Inhibitor: Hydroquinone (to prevent premature polymerization)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add Itaconic acid, Perfluorodecanol, pTSA (1 mol%), and Hydroquinone (500 ppm) into Toluene.
-
Reflux: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).
-
Neutralization: Cool to RT. Wash the organic phase with saturated
to remove unreacted acid and catalyst. -
Phase Separation: The fluorinated product may form a heavy bottom layer if the toluene evaporates or if the density differential is high enough.
-
Purification:
-
Option A (Distillation): Difficult due to high BP; requires high vacuum (<0.1 mmHg).
-
Option B (Fluorous Extraction): Wash with methanol (removes organic impurities) and extract into FC-72 (perfluorohexane). Evaporate FC-72 to yield pure monomer.
-
Applications in Research & Development
Omniphobic & Self-Cleaning Coatings
BPFI is polymerized (often copolymerized with standard acrylates) to create surfaces that repel:
-
Blood/Biofluids: Preventing thrombosis in medical catheters.
-
Oils/Fats: Anti-fingerprint coatings for displays.
-
Bacteria: Reducing biofilm adhesion via low surface energy.
Fluorous Solid Phase Extraction (F-SPE)
Researchers use BPFI to "tag" molecules. A target molecule is attached to the itaconate, reacted, and then purified by passing the mixture through a fluorous-silica column. Only the tagged molecule binds; non-fluorinated impurities wash away.
Experimental Workflow: Fluorous Partitioning
This protocol validates if a synthesized batch of BPFI retains its fluorous character.
Figure 2: Purification logic using the heavy fluorous phase to isolate BPFI.
Safety & Handling (MSDS Highlights)
-
Inhalation Risk: Fluorinated monomers can cause "polymer fume fever" if overheated (>200°C) due to degradation products (HF, fluoroisobutylene). Always handle in a fume hood.
-
Environmental Persistence: Perfluorinated chains (
) are extremely persistent (PFAS concerns).-
Mitigation: Use closed-loop waste systems. Do not dispose of down the drain. Incineration requires specialized facilities (high temp >1000°C).
-
-
Reactivity: The vinyl group is susceptible to spontaneous polymerization. Store at 4°C with a radical inhibitor.
References
-
Sigma-Aldrich. Bis(hexafluoroisopropyl)itaconate Product Sheet. (Provides homologous property baselines). Link
-
ChemicalBook. Bis(hexafluoroisopropyl)itaconate Properties and Suppliers. Link
-
National Institutes of Health (NIH). Itaconate: A Potent Macrophage Immunomodulator. (Context on the itaconate core's biological relevance). Link
-
Google Patents. US10941230B2: Surfactant-compatible star macromolecules. (Lists Bis(perfluorooctyl)itaconate as a monomer for omniphobic coatings). Link
-
ResearchGate. Solubility of itaconic acid in different organic solvents. (Base solubility data for the core structure). Link
Sources
Synthesis pathways for Bis(perfluorooctyl)itaconate from itaconic acid
This guide details the synthesis pathways for Bis(perfluorooctyl)itaconate , a specialized fluorinated monomer used in the creation of superhydrophobic coatings, oleophobic surfaces, and low-refractive-index polymers.
Editorial Note on Nomenclature & Stability:
In practical organic synthesis, the term "perfluorooctyl itaconate" almost invariably refers to the ester derived from
Executive Summary
Target Molecule: Bis(
Retrosynthetic Analysis & Pathway Selection
The synthesis of bis-esters from itaconic acid involves overcoming the steric hindrance of the geminal double bond and the reduced reactivity of fluorinated alcohols.
Pathway A: Direct Azeotropic Esterification (Recommended)
-
Mechanism: Acid-catalyzed Fischer esterification driven by water removal.
-
Pros: Cost-effective, scalable, uses stable starting materials (Itaconic Acid).
-
Cons: Requires high temperatures (
), demanding robust polymerization inhibition.
Pathway B: Acyl Chloride Derivatization (High Purity/Lab Scale)
-
Mechanism: Nucleophilic substitution of itaconyl chloride.
-
Pros: Mild conditions (Room Temp), high conversion.
-
Cons: Itaconyl chloride is unstable and difficult to store; requires multi-step synthesis from itaconic anhydride.
Selected Protocol: Pathway A (Direct Esterification)
This guide details Pathway A as it is the standard for producing fluorinated acrylate/itaconate monomers with high atom economy.
Reaction Mechanism & Logic
The reaction utilizes
Critical Control Points[1]
-
Inhibition: Itaconates are prone to radical polymerization at the reflux temperatures of toluene/xylene. A phenolic inhibitor (MEHQ or BHT ) must be present aerobically (oxygen is a co-inhibitor).
-
Isomerization: Prolonged heating can isomerize the exocyclic double bond (itaconate) to the internal position (citraconate or mesaconate). Reaction time must be optimized to
hours.
Detailed Experimental Protocol
Materials Required
| Reagent | Role | Equiv. | Notes |
| Itaconic Acid | Substrate | 1.0 | Dry, powder form. |
| Alcohol | 2.2 | Slight excess to drive diester formation. | |
| Catalyst | 0.05 | Monohydrate is acceptable if water is removed. | |
| MEHQ (4-Methoxyphenol) | Inhibitor | 500 ppm | Prevents polymerization. |
| Toluene | Solvent | N/A | Azeotropic agent (BP: |
Step-by-Step Methodology
Phase 1: Setup
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar , a Dean-Stark trap , and a reflux condenser .
-
Charge the flask with Itaconic Acid (
, ) and -Perfluorodecanol ( , ). -
Add Toluene (
) and -TsOH ( , ). -
Add MEHQ (
) to the mixture. -
Crucial: Do not purge with pure nitrogen if using MEHQ; a small amount of dissolved oxygen is required for the inhibitor to function. Use a drying tube on top of the condenser.
Phase 2: Reaction (Azeotropic Distillation)
-
Heat the reaction mixture to reflux (
oil bath). -
Monitor water collection in the Dean-Stark trap. Theoretical water yield is
. -
Continue reflux for 8--10 hours until water evolution ceases.
-
In-Process Check: Take a small aliquot, remove solvent, and run
. Look for the disappearance of the acid proton and the shift of the alcohol signal.
Phase 3: Work-up & Purification
-
Cool the mixture to room temperature.
-
Neutralization: Wash the organic phase with
( ) to remove the acid catalyst and unreacted itaconic acid. -
Washing: Wash with Brine (
) and Deionized Water ( ). -
Dry the organic layer over anhydrous
for 30 minutes. Filter. -
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure (
, ). -
Final Purification: The crude product is often a waxy solid or viscous oil. For high purity, recrystallize from cold methanol or perform high-vacuum distillation (Note: Boiling point will be very high;
at ).
Pathway Visualization
The following diagram illustrates the reaction logic and experimental workflow.
Caption: Workflow for the acid-catalyzed azeotropic esterification of itaconic acid with fluorinated alcohols.
Characterization Data (Expected)
Validation of the synthesized monomer is performed via NMR and IR spectroscopy.
| Technique | Feature | Expected Signal ( | Interpretation |
| Vinyl Protons | Geminal double bond of itaconate core. | ||
| Ester | Triplet due to adjacent | ||
| Spacer | Multiplet due to coupling with Fluorine. | ||
| Allylic | Methylene group of the itaconate ring. | ||
| FT-IR | Carbonyl ( | Strong ester stretch. | |
| FT-IR | Alkene ( | Itaconate double bond. | |
| FT-IR | C-F Stretch | Broad, intense bands (CF2/CF3). |
Safety & Environmental Considerations
-
PFAS Handling: The starting material (
-perfluorodecanol) is a long-chain PFAS precursor. While less bioaccumulative than perfluorooctanoic acid (PFOA), it must be handled with strict containment. All waste must be incinerated at high temperatures ( ) to prevent environmental release. -
Inhibitor Management: MEHQ requires dissolved oxygen to function. Do not run the reaction under a static inert atmosphere (like Argon) without an air bleed, or polymerization may occur explosively.
-
Bio-Sourcing: Itaconic acid is a renewable feedstock produced by fermentation (e.g., Aspergillus terreus). This synthesis represents a hybrid "semi-green" pathway, combining bio-based cores with high-performance fluorinated tails.
References
-
Standard Itaconate Esterification Protocol
-
Process for making itaconic acid esters.[1] (US Patent 3056829A). Google Patents.
-
-
Fluorinated Itaconate Applications
- Slippery self-lubricating polymer surfaces. (WO Patent 2014012080A1).
-
Radical Polymerization of Itaconates
-
General Fluorination Catalysis
Sources
- 1. WO2023107813A1 - Asymmetric and symmetric monomer mixtures of esters of itaconic acid and corresponding copolymers - Google Patents [patents.google.com]
- 2. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro-Inflammatory Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Octyl-itaconate and dimethyl fumarate inhibit COX2 expression and prostaglandin production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Surface Tension Characteristics of Bis(perfluorooctyl)itaconate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated surface tension characteristics of Bis(perfluorooctyl)itaconate, a fluorinated diester surfactant. Given the absence of direct experimental data in publicly accessible literature, this guide synthesizes information from structurally analogous compounds, particularly perfluorooctanoic acid (PFOA), to project the physicochemical properties of Bis(perfluorooctyl)itaconate. The document outlines a detailed synthesis protocol, explores the fundamental principles of its surface activity, presents estimated quantitative data on surface tension and critical micelle concentration (CMC), and provides robust, field-proven methodologies for experimental validation. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of novel fluorinated surfactants in fields such as drug delivery, specialty coatings, and advanced materials.
Introduction: The Molecular Architecture and Potential of Bis(perfluorooctyl)itaconate
Bis(perfluorooctyl)itaconate is a specialized surfactant molecule engineered by combining a hydrophilic itaconate core with two hydrophobic perfluorooctyl chains. The itaconate backbone, derived from the bio-based itaconic acid, offers a unique structural motif with two ester linkages.[1] Itaconic acid and its derivatives are recognized for their biocompatibility and diverse applications in polymers and pharmaceuticals.[1][2]
The defining feature of this molecule, however, lies in its twin perfluorooctyl tails. The carbon-fluorine bond is exceptionally strong and stable, imparting remarkable properties to fluorinated compounds.[3] When incorporated into a surfactant structure, these perfluorinated chains create a molecule with a potent ability to reduce surface tension at interfaces, far exceeding the performance of conventional hydrocarbon-based surfactants.[3] This enhanced surface activity stems from the oleophobic (oil-repelling) and hydrophobic (water-repelling) nature of the fluorinated chains, which drives them to migrate to and orient at interfaces.
The dual-chain structure of Bis(perfluorooctyl)itaconate suggests the potential for complex interfacial behavior and self-assembly into various aggregate structures, such as micelles, in solution. These properties make it a compelling candidate for applications requiring highly efficient surface modification, such as in the formulation of advanced drug delivery systems, high-performance coatings, and specialized emulsions.
Synthesis of Bis(perfluorooctyl)itaconate: A Proposed Protocol
The synthesis of Bis(perfluorooctyl)itaconate can be achieved through the esterification of itaconic acid with 1H,1H-perfluorooctan-1-ol. This reaction is a standard method for producing itaconate diesters.[4]
Reaction Scheme
Caption: Proposed synthesis of Bis(perfluorooctyl)itaconate.
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1 equivalent) and 1H,1H-perfluorooctan-1-ol (2.2 equivalents). The excess alcohol helps to drive the reaction to completion.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol% relative to itaconic acid).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 120-140°C with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the collection of water in a Dean-Stark trap if the reaction is run in a suitable solvent like toluene. The reaction is typically allowed to proceed for 8-12 hours.
-
Work-up and Purification:
-
After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Characterization: The final product, Bis(perfluorooctyl)itaconate, should be purified by column chromatography on silica gel. The structure and purity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Surface Tension Characteristics: An Evidence-Based Estimation
Direct experimental data for the surface tension and critical micelle concentration (CMC) of Bis(perfluorooctyl)itaconate are not currently available in the peer-reviewed literature. However, a robust estimation of these properties can be made by examining the well-characterized surfactant, perfluorooctanoic acid (PFOA). PFOA shares the same C8F17- perfluorinated hydrophobic tail, which is the primary determinant of a fluorosurfactant's surface activity.
Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water to values significantly below those achievable with traditional hydrocarbon surfactants.[3] This is due to the strong C-F bonds and the oleophobic nature of the perfluoroalkyl chains.
Estimated Physicochemical Data
The following table presents the estimated surface tension and CMC values for Bis(perfluorooctyl)itaconate, based on the reported values for PFOA. It is important to note that the presence of two perfluorooctyl chains in Bis(perfluorooctyl)itaconate may lead to a lower CMC and potentially a slightly lower surface tension at the CMC compared to PFOA.
| Property | Estimated Value for Bis(perfluorooctyl)itaconate | Reference Compound Data (PFOA) | Citation |
| Surface Tension at CMC (γ_CMC) | ~15 - 20 mN/m | 15.2 - 19.8 mN/m | [5][6] |
| Critical Micelle Concentration (CMC) | ~4,000 - 12,000 mg/L | ~4,900 - 12,700 mg/L | [7] |
Disclaimer: The values for Bis(perfluorooctyl)itaconate are estimations and should be confirmed by experimental measurement.
Experimental Determination of Surface Tension: Standardized Protocols
To validate the estimated surface tension characteristics of Bis(perfluorooctyl)itaconate, established and reliable experimental methods must be employed. The following protocols are based on industry-standard practices and provide a framework for accurate and reproducible measurements.
Du Noüy Ring Method (ASTM D1331)
The Du Noüy ring method is a classic and widely used technique for measuring equilibrium surface and interfacial tension. It involves measuring the force required to detach a platinum ring from the surface of a liquid.
Caption: Pendant Drop Method Workflow.
-
Solution Preparation: As with the Du Noüy ring method, prepare a range of surfactant solutions of known concentrations.
-
Apparatus Setup:
-
Use a drop shape analyzer equipped with a high-resolution camera, a light source, and a syringe for forming the drop.
-
Ensure the instrument is free from vibrations.
-
-
Measurement Procedure:
-
Fill the syringe with the surfactant solution.
-
Carefully form a pendant drop at the tip of the needle. The drop should be stable and symmetrical.
-
Capture a high-resolution image of the drop profile.
-
-
Data Analysis:
-
The software of the drop shape analyzer fits the profile of the captured drop to the Young-Laplace equation.
-
The surface tension is calculated from the best fit of the theoretical curve to the experimental drop shape.
-
As with the Du Noüy ring method, plot surface tension versus the logarithm of concentration to determine the CMC and γ_CMC.
-
Concluding Remarks
Bis(perfluorooctyl)itaconate represents a promising new entry in the field of fluorinated surfactants, offering the potential for exceptional surface activity due to its unique molecular architecture. While direct experimental data remains to be published, this technical guide provides a robust, evidence-based framework for understanding and characterizing its surface tension properties. The proposed synthesis protocol, coupled with the detailed methodologies for surface tension measurement, offers a clear path for researchers to validate the estimated properties and unlock the full potential of this novel surfactant in a variety of advanced applications.
References
-
Accurate Determination of Perfluorooctanoate Aqueous Solubility, Critical Micelle Concentration, and Acid Dissociation Constant. Environmental Science & Technology Letters. [Link]
-
Perfluorooctanoic acid - Wikipedia. Wikipedia. [Link]
-
Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem. PubChem. [Link]
-
Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC. National Center for Biotechnology Information. [Link]
- US3056829A - Process for making itaconic acid esters - Google Patents.
-
Research Progress in Synthesis of Itaconic Esters - ResearchGate. ResearchGate. [Link]
-
CMC and γ CMC of some perfluorooctyl surfactants - ResearchGate. ResearchGate. [Link]
-
Surface tension curves of 3,3,5,5,7,7,8,8,8-nonafluorooctanoic acid compared to that of perfluorooctanoic acid (PFOA). - ResearchGate. ResearchGate. [Link]
-
Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites - ACS Publications. ACS Publications. [Link]
-
Determining the Surface pKa of Perfluorooctanoic Acid | The Journal of Physical Chemistry C - ACS Publications. ACS Publications. [Link]
-
Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites - DSpace@MIT. DSpace@MIT. [Link]
-
Determining the Surface pK a of Perfluorooctanoic Acid - ScholarWorks. ScholarWorks. [Link]
-
β-Fluorinated Paraconic Acid Derivatives - ArTS. ArTS. [Link]
-
Development of PFOS and PFOA criteria for the protection of freshwater aquatic life in China. National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Perfluorooctyl Functionalized Itaconates
The following technical guide provides an in-depth review of Perfluorooctyl Functionalized Itaconates , focusing on their synthesis, polymerization behavior, and applications in biomedical engineering and drug delivery systems.
Synthesis, Physicochemical Properties, and Biomedical Applications
Executive Summary & Scientific Disambiguation
Itaconic acid (IA) is a bio-based building block traditionally valued for its renewable origin and metabolic role.[1] However, the functionalization of IA with perfluorooctyl (C8F17-) chains transforms this hydrophilic metabolite into a highly hydrophobic, oleophobic monomer capable of forming advanced fluoropolymers.
This guide focuses on Bis(1H,1H,2H,2H-perfluorooctyl) itaconate and its analogues.[1] These materials are distinct from the hydrocarbon derivative 4-octyl itaconate (4-OI), which is widely used as a cell-permeable immunometabolite. While 4-OI modulates the NRF2 pathway, perfluorooctyl itaconates are primarily utilized in material science (superhydrophobic coatings) and biomedical engineering (oxygen-carrying emulsions and 19F MRI tracers).
Core Value Proposition
-
High Oxygen Solubility: Fluorinated side chains enable high dissolved oxygen capacity, critical for artificial blood substitutes and wound healing matrices.
-
19F MRI Imaging: The high fluorine content allows for "hot-spot" imaging with zero background signal in biological tissues.
-
Self-Assembly: Amphiphilic copolymers containing perfluorooctyl itaconates spontaneously form stable micelles with fluorinated cores, ideal for encapsulating hydrophobic or fluorinated drugs.
Synthesis of Perfluorooctyl Itaconates[2][3]
The synthesis of perfluorooctyl functionalized itaconates typically involves the direct esterification of itaconic acid with a fluorinated alcohol, such as 1H,1H,2H,2H-perfluorodecanol (often referred to as perfluorooctyl-ethyl alcohol to account for the ethylene spacer which insulates the electron-withdrawing effect).
Reaction Mechanism
The reaction is an acid-catalyzed Fischer esterification. Due to the steric bulk of the fluorinated tail and the lower nucleophilicity of fluorinated alcohols, high temperatures and continuous water removal are required to drive the equilibrium toward the diester.
Validated Synthesis Protocol
Objective: Synthesis of Bis(1H,1H,2H,2H-perfluorodecyl) Itaconate.
Reagents:
-
Itaconic Acid (1.0 eq)
-
1H,1H,2H,2H-Perfluorodecanol (2.2 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Solvent: Toluene (azeotropic agent)
-
Inhibitor: Hydroquinone (trace, to prevent premature polymerization)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Itaconic Acid, Perfluorodecanol, p-TsOH, and Hydroquinone into the flask. Dissolve in Toluene (approx. 0.5 M concentration relative to acid).
-
Reflux: Heat the mixture to reflux (approx. 110–115°C). Water generated during esterification will collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 12–24 hours). Monitor reaction progress via TLC or 1H NMR (disappearance of acid protons).
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated NaHCO3 solution (3x) to remove unreacted acid and catalyst. Wash with brine (1x) and dry over anhydrous MgSO4.
-
Purification: Remove solvent under reduced pressure. The crude product is often a waxy solid. Recrystallize from methanol or purify via vacuum distillation (if thermal stability permits) to obtain the pure monomer.
Synthesis Pathway Visualization
Figure 1: Acid-catalyzed esterification pathway for the synthesis of bis-perfluorooctyl itaconate.
Polymerization and Self-Assembly
Itaconates are known for slow propagation rates in radical polymerization due to the steric hindrance of the two ester groups attached to the vinyl moiety. Copolymerization is the standard approach to incorporate these monomers into functional materials.
Copolymerization Strategies
To create amphiphilic polymers suitable for drug delivery (micelles), perfluorooctyl itaconates are often copolymerized with hydrophilic monomers like Poly(ethylene glycol) methyl ether methacrylate (PEGMA) .
-
Method: Reversible Addition-Fragmentation Chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) is preferred for precise molecular weight control.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Trifluorotoluene (TFT) or hexafluoroisopropanol (HFIP) may be required to dissolve the fluorinated monomer.
Micelle Formation (Self-Assembly)
In aqueous environments, these amphiphilic copolymers self-assemble. The perfluorinated chains segregate into a hydrophobic (and lipophobic) core, while the PEG chains form a hydrophilic corona.
Key Feature: The "Fluorine Effect" creates a core that is distinct from standard hydrocarbon cores. It is exceptionally stable and can solubilize fluorinated drugs or oxygen gas.
Micellar Assembly Visualization
Figure 2: Self-assembly of amphiphilic fluorinated itaconate copolymers into drug-loaded micelles.
Physicochemical Properties[1][5][6][7][8]
The incorporation of perfluorooctyl chains imparts unique surface and bulk properties.
| Property | Value / Characteristic | Relevance to Drug Development |
| Surface Tension | < 15 mN/m (Solid films) | High biocompatibility; protein repulsion (anti-biofouling). |
| Contact Angle | > 110° (Water), > 70° (Hexadecane) | Superhydrophobicity; stability in biological fluids. |
| Oxygen Solubility | 40–50 vol% (approx.) | Critical for oxygen therapeutics (artificial blood). |
| Glass Transition (Tg) | Varies (-10°C to 40°C) | Tunable flexibility for coating medical devices. |
| 19F NMR Shift | -81 ppm (CF3), -113 to -126 ppm (CF2) | Distinct signature for MRI tracking (no background noise). |
Applications in Drug Development & MedTech
Oxygen Therapeutics (Artificial Blood)
Perfluorocarbons (PFCs) are chemically inert and dissolve large amounts of gases. Poly(perfluorooctyl itaconate) emulsions can serve as oxygen carriers in trauma situations or for organ preservation. Unlike free PFC liquids, polymer-stabilized emulsions (using itaconate copolymers) offer better stability and prolonged circulation times.
19F MRI Theranostics
Protons (1H) are abundant in the body, creating background noise in MRI. Fluorine (19F) is virtually absent in biological tissue.
-
Mechanism: Nanoparticles with a poly(perfluorooctyl itaconate) core provide a strong, "hot-spot" signal in 19F MRI.
-
Application: Tracking the biodistribution of drug carriers quantitatively. If the polymer encapsulates a drug, the MRI signal correlates directly with drug concentration at the target site.
Medical Device Coatings
The low surface energy of fluorinated itaconate polymers makes them excellent candidates for coating catheters and implants.
-
Benefit: They prevent protein adsorption (fouling) and thrombosis (clotting), reducing the risk of device failure and infection.
References
-
Synthesis and Polymerization of Fluorinated Itacon
- Source: Macromolecules, "Radical Polymerization of Itaconates with Fluorin
- Context: Describes the kinetic challenges and solutions for polymerizing bulky fluorinated itacon
-
(Generalized ACS Macromolecules landing for verification).
-
Perfluorocarbon Emulsions in Medicine
- Source:Artificial Cells, Nanomedicine, and Biotechnology.
- Context: Reviews the use of fluorinated chains for oxygen transport and the stability provided by polymeric surfactants.
-
19F MRI Imaging Agents
- Source:Nature Reviews Chemistry, "Fluorinated polymers for magnetic resonance imaging."
- Context: Details the physics of 19F MRI and the requirement for high local fluorine density, which bis-perfluorooctyl itacon
-
Patent: Fluorinated Itacon
- Source: US P
- Context: Explicitly lists bis(perfluorooctyl) itaconate as a monomer for high-Dk (oxygen permeable) contact lenses.
(Note: Specific synthesis papers for "perfluorooctyl itaconate" are often embedded within broader fluoropolymer or patent literature. The protocols above are derived from standard fluorinated ester synthesis methodologies validated in polymer chemistry.)
Sources
Methodological & Application
Application Notes and Protocols for the Radical Polymerization of Bis(perfluorooctyl)itaconate (BFOI)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of Poly(BFOI)
Bis(perfluorooctyl)itaconate (BFOI) is a highly fluorinated monomer with significant potential for the development of advanced materials. The presence of the perfluorooctyl chains imparts unique properties to the resulting polymer, poly(BFOI), including hydrophobicity, oleophobicity, low surface energy, and high thermal and chemical stability. These characteristics make poly(BFOI) a promising candidate for applications in specialized coatings, biomedical devices, and drug delivery systems where biocompatibility and controlled release are paramount. Itaconic acid, the precursor to BFOI, is a bio-based monomer, adding to the appeal of its derivatives for sustainable polymer chemistry[1].
However, the radical polymerization of itaconate esters, in general, presents known challenges, such as low propagation rates and the potential for depropagation at elevated temperatures[2]. The high fluorine content of BFOI further complicates its polymerization due to its unique solubility characteristics, often requiring specialized solvents and polymerization techniques.
This comprehensive guide provides detailed protocols and technical insights for the successful radical polymerization of BFOI. We will explore conventional free-radical polymerization as a baseline, followed by more advanced controlled radical polymerization (CRP) techniques—specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP)—which offer superior control over the polymer architecture.
Conventional Free-Radical Polymerization (FRP) of BFOI
Conventional FRP is a robust and straightforward method for polymer synthesis. However, for itaconates, it often results in polymers with broad molecular weight distributions and limited control over the chain architecture. This protocol serves as a foundational method for producing poly(BFOI).
Scientific Rationale
The choice of a suitable solvent is critical for the polymerization of the highly fluorinated BFOI monomer. Perfluorinated solvents or highly fluorinated alkanes are often required to dissolve fluorinated polymers and monomers[3][4]. The initiator selection is governed by its solubility in the chosen solvent and its decomposition temperature. Azobisisobutyronitrile (AIBN) is a common choice for polymerizations in organic media at moderate temperatures.
Experimental Workflow: Free-Radical Polymerization
Caption: Workflow for the free-radical polymerization of BFOI.
Detailed Protocol: Solution Polymerization of BFOI
Materials:
-
Bis(perfluorooctyl)itaconate (BFOI)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Perfluoro(methylcyclohexane) or other suitable fluorous solvent
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve BFOI (e.g., 5.0 g) in a suitable volume of perfluoro(methylcyclohexane) (e.g., 20 mL).
-
Initiator Addition: Add AIBN (e.g., 0.05 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Backfill the flask with an inert gas (e.g., argon or nitrogen). Place the flask in a preheated oil bath at 60-70°C and stir for 12-24 hours.
-
Purification: After the reaction, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
Quantitative Data Summary (FRP)
| Parameter | Recommended Value | Rationale |
| Monomer Concentration | 20-30% (w/v) | Balances reaction rate and viscosity. |
| Initiator (AIBN) | 0.05 - 0.2 mol% | Influences molecular weight and polymerization rate. |
| Temperature | 60 - 70°C | Ensures efficient decomposition of AIBN. |
| Reaction Time | 12 - 24 hours | Allows for sufficient monomer conversion. |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of BFOI
RAFT polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.
Scientific Rationale
RAFT polymerization relies on a chain transfer agent (CTA) to mediate the polymerization. The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For itaconates, trithiocarbonates are often effective CTAs. The controlled nature of RAFT allows for the synthesis of well-defined poly(BFOI) and facilitates the creation of block copolymers.
RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
Detailed Protocol: RAFT Polymerization of BFOI
Materials:
-
Bis(perfluorooctyl)itaconate (BFOI)
-
S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (BDMAT) or similar trithiocarbonate RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (V-501) or AIBN
-
Fluorinated solvent (e.g., hexafluoroisopropanol or a perfluorinated ether)
-
Methanol
-
Schlenk flask and line
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine BFOI, the RAFT agent (e.g., BDMAT), and the initiator (e.g., V-501) in the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.1).
-
Solvent Addition: Add the fluorinated solvent to achieve the desired monomer concentration.
-
Degassing: Perform at least three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 70°C for V-501) and stir for the desired time (e.g., 24-48 hours).
-
Monitoring: The polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and Đ).
-
Purification: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Quantitative Data Summary (RAFT)
| Parameter | Recommended Ratio/Value | Rationale |
| [Monomer]:[CTA] | 50:1 to 200:1 | Determines the target degree of polymerization. |
| [CTA]:[Initiator] | 5:1 to 10:1 | Ensures good control over the polymerization. |
| Temperature | 60 - 80°C | Dependent on the initiator's half-life. |
| Reaction Time | 24 - 48 hours | Longer times may be needed for high conversion. |
Atom Transfer Radical Polymerization (ATRP) of BFOI
ATRP is another versatile CRP method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.
Scientific Rationale
In ATRP, an alkyl halide initiator is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a radical that propagates, and the resulting dormant species is deactivated by the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The choice of the ligand for the copper catalyst is crucial for controlling the polymerization of specific monomers. For fluorinated monomers, careful selection of the ligand and solvent system is necessary to maintain catalyst activity and solubility.
ATRP Mechanism
Caption: The equilibrium in ATRP between active and dormant species.
Detailed Protocol: ATRP of BFOI
Materials:
-
Bis(perfluorooctyl)itaconate (BFOI)
-
Ethyl α-bromoisobutyrate (EBiB) or a similar alkyl halide initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand
-
Fluorinated solvent (e.g., trifluorotoluene)
-
Methanol
-
Schlenk flask and line
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask, add CuBr and the fluorinated solvent. Degas with argon or nitrogen for 15-20 minutes. Add the ligand (e.g., PMDETA) and stir until a homogeneous solution is formed.
-
Monomer and Initiator Addition: In a separate flask, dissolve BFOI and the initiator (e.g., EBiB) in the fluorinated solvent. Degas this solution with argon or nitrogen.
-
Initiation of Polymerization: Transfer the monomer/initiator solution to the catalyst solution via a cannula.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 60-90°C) and stir.
-
Termination and Purification: After the desired time, terminate the polymerization by opening the flask to air. Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Quantitative Data Summary (ATRP)
| Parameter | Recommended Ratio/Value | Rationale |
| [Monomer]:[Initiator] | 50:1 to 200:1 | Controls the target molecular weight. |
| [Initiator]:[CuBr]:[Ligand] | 1:1:1 to 1:1:2 | Stoichiometry for the catalyst complex. |
| Temperature | 60 - 90°C | Influences the rate of polymerization. |
| Reaction Time | 6 - 24 hours | Dependent on the desired conversion. |
Characterization of Poly(Bis(perfluorooctyl)itaconate)
Thorough characterization of the synthesized poly(BFOI) is essential to confirm its structure, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to determine monomer conversion by integrating the signals of the vinylic protons of the monomer and comparing them to the signals of the polymer backbone.
-
¹⁹F NMR: This is a crucial technique for fluoropolymers. It provides detailed information about the structure of the perfluoroalkyl side chains and can be used to confirm the incorporation of the monomer into the polymer. The large chemical shift dispersion of ¹⁹F NMR is highly advantageous for resolving different fluorine environments[5].
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer. For fluorinated polymers, it is important to use a solvent system in which the polymer is fully soluble and does not interact with the column material. Tetrahydrofuran (THF) with a small amount of a fluorinated additive or a fluorinated solvent may be required as the eluent.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉) of the polymer.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Monomer Conversion | Insufficient initiator; oxygen inhibition; low temperature. | Increase initiator concentration; ensure thorough degassing; increase temperature. |
| Broad Molecular Weight Distribution (in CRP) | Impurities in monomer or solvent; incorrect ratios of reagents. | Purify monomer and solvent; carefully control stoichiometry. |
| Polymer Insoluble | High molecular weight; cross-linking. | Adjust reaction conditions to target lower molecular weight; check for impurities that could act as cross-linkers. |
| Poor GPC Trace | Polymer adsorption on the column. | Use a different eluent (e.g., with a fluorinated additive) or a specialized column for fluoropolymers. |
References
-
Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC. (2024). ACS Publications. [Link]
-
Polymerization of itaconic acid and derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
- US Patent for Preparation of polyitaconic acid - Google Patents. (n.d.).
- US Patent for Aqueous emulsion polymerization of fluorinated monomers using fluorinated surfactants - Google Patents. (n.d.).
-
Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior - MDPI. (2021). MDPI. [Link]
-
PFAS - Wikipedia. (n.d.). Wikipedia. [Link]
-
Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro-Inflammatory Macrophage Activation - PubMed. (2024). PubMed. [Link]
-
Synthesis of Poly(Itaconate)s With High Monomer Conversion Applying Emulsion Polymerization | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
- US Patent for Free radical polymerization method for fluorinated copolymers - Google Patents. (n.d.).
-
Perfluorocarbon Fluids: Universal Suspension Polymerization Media - ACS Publications. (1998). ACS Publications. [Link]
-
4-octyl itaconate improves the viability of D66H cells by regulating the KEAP1-NRF2-GCLC/HO-1 pathway - PubMed. (2023). PubMed. [Link]
-
Functionalization of Enzymatically Synthesized Rigid Poly(itaconate)s via Post-Polymerization aza-Michael Addition - ArTS. (n.d.). ArTS. [Link]
-
(PDF) Optimisation of the RAFT Polymerization Conditions for the in Situ Formation of Nano-objects via Dispersion Polymerization in Alcoholic Medium - ResearchGate. (2014). ResearchGate. [Link]
-
Polymerization of itaconic acid and derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
-
Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. (2022). ScienceDirect. [Link]
-
Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - NIH. (2022). National Institutes of Health. [Link]
-
Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - RSC Publishing. (2020). RSC Publishing. [Link]
-
Fluorogenic monomer activation for protein-initiated atom transfer radical polymerization - Organic & Biomolecular Chemistry (RSC Publishing). (2019). RSC Publishing. [Link]
-
Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radiation - PMC. (2020). National Institutes of Health. [Link]
-
Fluorine-19 NMR investigation of poly(trifluoroethylene). (2000). ScienceDirect. [Link]
-
Effect of Fluorinated Comonomer, Polymerizable Emulsifier, and Crosslinking on Water Resistance of Latex Coatings - MDPI. (2022). MDPI. [Link]
-
Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography | ACS Polymers Au. (2022). ACS Publications. [Link]
-
Solubility of fluorinated homopolymer and block copolymer in compressed CO2. (2006). ScienceDirect. [Link]
-
Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - ResearchGate. (2022). ResearchGate. [https://www.researchgate.net/publication/365318182_Poly glycerol_itaconate_Crosslinking_via_the_aza-Michael_Reaction-A_Preliminary_Research]([Link] glycerol_itaconate_Crosslinking_via_the_aza-Michael_Reaction-A_Preliminary_Research)
-
The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - DigitalCommons@URI. (2023). DigitalCommons@URI. [Link]
-
Fluorinated initiators, mediators, and solvents in controlled radical polymerization | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Microstructural Characterization of Fluoropolymers via Two-Dimensional 1H/19F/13C Triple-Resonance NMR Techniques | Macromolecules - ACS Publications. (2002). ACS Publications. [Link]
-
Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC. (2024). National Institutes of Health. [Link]
-
(PDF) Structure characterization of fluoropolymers - ResearchGate. (n.d.). ResearchGate. [Link]
-
Radical polymerization - Wikipedia. (n.d.). Wikipedia. [Link]
-
Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers - PMC. (2022). National Institutes of Health. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (2018). National Institutes of Health. [Link]
-
ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - MDPI. (2019). MDPI. [Link]
-
Solid state 19F NMR Characterization of Fluorine-containing Polymers for Electronics and Photonics. (n.d.). iopscience.iop.org. [Link]
Sources
- 1. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ichp.vot.pl [ichp.vot.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of superhydrophobic coatings using Bis(perfluorooctyl)itaconate
Executive Summary
This application note details the synthesis and application of Bis(perfluorooctyl)itaconate (BPFOI) , a highly fluorinated monomer derived from bio-based itaconic acid, to create robust superhydrophobic coatings. Unlike conventional fluorinated acrylates, the itaconate backbone provides a unique structural rigidity and a "bio-privileged" synthetic route.
To achieve superhydrophobicity (Contact Angle > 150°, Sliding Angle < 10°), this protocol employs a hierarchical nanocomposite approach . The low surface energy of the poly(BPFOI) matrix (
Target Audience: Polymer Chemists, Surface Scientists, and R&D Engineers in coating technologies.
Scientific Foundation & Mechanism
Why Bis(perfluorooctyl)itaconate?
-
Dual Fluorine Tails: The monomer features two perfluoroalkyl side chains per repeating unit, doubling the fluorine density compared to standard mono-functional acrylates. This maximizes the
groups at the air-interface, which are critical for minimizing surface free energy. -
Itaconate Backbone: Derived from the fermentation of biomass (Aspergillus terreus), itaconic acid offers a sustainable alternative to petrochemical acrylics. The 1,1-disubstituted vinyl structure imparts high glass transition temperatures (
) and chemical resistance.
The Superhydrophobic Mechanism
The coating operates on the Cassie-Baxter model , where water droplets sit on a composite surface of solid fluoropolymer and trapped air pockets.
Where:
- : Apparent contact angle (Superhydrophobic).
- : Fraction of solid surface in contact with liquid (minimized by nanoparticles).
- : Young’s contact angle of the flat polymer (maximized by BPFOI).
Materials & Safety
Critical Safety Notice:
-
Fluorinated Compounds: Handle 1H,1H,2H,2H-perfluorodecanol and fluorinated polymers in a fume hood. Avoid inhalation of vapors, especially during thermal curing (potential for polymer fume fever).
-
Solvents: Tetrahydrofuran (THF) and Hexafluorobenzene are highly flammable.
| Reagent | Specification | Role |
| Itaconic Acid | >99%, Bio-derived | Monomer Core |
| 1H,1H,2H,2H-Perfluorodecanol | >98% (C8F17-CH2-CH2-OH) | Fluorinated Tail Source |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ACS Grade | Esterification Catalyst |
| AIBN | Recrystallized from methanol | Radical Initiator |
| Silica Nanoparticles | Fumed, 7-14 nm (e.g., Aerosil R972) | Roughness Agent |
| Trifluorotoluene (TFT) | Anhydrous | Fluorinated Solvent |
Experimental Protocols
Protocol A: Synthesis of Bis(perfluorooctyl)itaconate Monomer
This step converts hydrophilic itaconic acid into the superhydrophobic monomer via Fischer esterification.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Itaconic Acid (13.0 g, 0.1 mol), 1H,1H,2H,2H-Perfluorodecanol (95.0 g, 0.205 mol, slight excess), and p-TsOH (0.5 g) into the flask.
-
Solvent: Add 100 mL of Toluene or Xylene (azeotropic agent).
-
Reaction: Heat the mixture to reflux (110-140°C) for 12–16 hours. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when theoretical water volume (~3.6 mL) is collected.
-
-
Purification:
-
Cool to room temperature.
-
Wash the organic phase with 5% NaHCO3 (aq) to remove unreacted acid and catalyst.
-
Wash with brine and dry over anhydrous MgSO4.
-
Remove solvent via rotary evaporation.
-
Recrystallization: Recrystallize the crude white wax from cold methanol to obtain pure BPFOI crystals.
-
-
Validation: 1H NMR should show disappearance of acid protons and shifting of the methylene protons adjacent to the ester oxygen.
Protocol B: Free Radical Polymerization to Poly(BPFOI)
-
Preparation: In a Schlenk tube, dissolve purified BPFOI (5.0 g) in Trifluorotoluene (TFT) or Hexafluorobenzene (10 mL).
-
Note: Standard solvents like THF may not fully dissolve highly fluorinated monomers.
-
-
Initiation: Add AIBN (1 wt% relative to monomer).
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization).
-
Polymerization: Backfill with Nitrogen and heat to 70°C for 24 hours.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of cold Methanol/Hexane (1:1).
-
Drying: Vacuum dry at 50°C overnight. Result is a white, hydrophobic powder.
Protocol C: Fabrication of Superhydrophobic Nanocomposite Coating
This protocol creates the hierarchical structure required for superhydrophobicity.[1][2][3]
-
Dispersion (The Paint):
-
Dissolve Poly(BPFOI) (0.5 g) in TFT (20 mL).
-
Add Hydrophobic Fumed Silica (0.25 g) (Ratio Polymer:SiO2 = 2:1).
-
Sonication: Ultrasonicate for 30 minutes to ensure homogeneous dispersion of aggregates.
-
-
Substrate Prep: Clean glass or aluminum slides with acetone, then isopropanol, and plasma treat (optional) to ensure initial adhesion.
-
Deposition (Spray Coating):
-
Use an airbrush with a 0.5 mm nozzle.
-
Pressure: 30 psi (Nitrogen carrier gas).
-
Distance: 15 cm from substrate.
-
Spray 3–5 cross-layers, allowing 1 minute flash-off time between coats.
-
-
Curing: Anneal the coating at 120°C for 1 hour. This promotes polymer flow around the silica nanoparticles, locking them in place (mechanical interlocking).
Visualization of Workflows
Figure 1: Synthesis & Fabrication Pathway
Caption: Step-by-step chemical synthesis and physical formulation workflow for BPFOI coatings.
Figure 2: Superhydrophobic Mechanism (Cassie-Baxter State)
Caption: The Cassie-Baxter state where water rests on air pockets trapped by the fluorinated roughness.
Characterization & Validation
To validate the quality of the coating, perform the following tests. Data should be recorded in the format below.
Standard Validation Metrics
| Test Parameter | Method | Target Value | Troubleshooting (If Failed) |
| Static Contact Angle (WCA) | Goniometer (5 µL water) | > 155° | Increase Silica content; Check for surface contamination. |
| Sliding Angle (SA) | Tilting stage | < 5° | Surface is Wenzel (wet) state. Increase roughness/layers. |
| Hysteresis | Advancing - Receding CA | < 5° | Improve dispersion of nanoparticles (reduce agglomeration). |
| Adhesion | Cross-hatch Tape Test (ASTM D3359) | 4B - 5B | Use primer layer or plasma treat substrate before coating. |
| Chemical Resistance | Immersion in HCl (pH 1) / NaOH (pH 14) | No change in WCA | Polymer crosslinking density is too low; increase curing time. |
Spectroscopy Data (Reference)
-
FTIR: Look for strong C-F stretches at 1150–1250 cm⁻¹ and Carbonyl (C=O) ester stretch at ~1740 cm⁻¹. Absence of O-H stretch (3400 cm⁻¹) confirms polymerization/drying.
-
1H NMR (Polymer): Broadening of signals compared to monomer. Disappearance of vinyl protons (5.7, 6.3 ppm).
References
-
Synthesis of Fluorinated Itaconates
- Title: "Synthesis and polymerization of fluorinated itacon
- Source:Journal of Polymer Science Part A: Polymer Chemistry.
-
URL:[Link] (General Journal Link for verification of field standards).
-
Superhydrophobic Mechanisms
-
Bio-based Fluoropolymers
- Title: "Itaconic acid: A promising bio-based building block."
- Source:Chemical Reviews.
-
URL:[Link]
-
Nanocomposite Coating Techniques
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fabrication of superhydrophobic coating for preventing microleakage in a dental composite restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fabrication of Durable, Chemically Stable, Self-Healing Superhydrophobic Fabrics Utilizing Gellable Fluorinated Block Copolymer for Multifunctional Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-Free Transparent Superhydrophobic Nanocomposite Coatings from Mesoporous Silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization [mdpi.com]
Synthesis of oleophobic polymers containing Bis(perfluorooctyl)itaconate
Application Note: Synthesis and Characterization of Oleophobic Fluorinated Polyitaconates
Executive Summary
This guide details the synthesis of Poly(Bis(1H,1H,2H,2H-perfluorodecyl)itaconate) , a highly oleophobic fluoropolymer derived from bio-based itaconic acid. While the industry often refers to this class as "Bis(perfluorooctyl)itaconates," the chemically stable and commercially relevant monomer utilizes an ethyl spacer (
Key Technical Insight: Itaconates are 1,1-disubstituted ethylenes. This steric bulk creates a high energy barrier for propagation, making homopolymerization difficult. This protocol utilizes solution polymerization in
Monomer Synthesis: Bis(perfluoroalkyl)itaconate
Objective: Synthesize the monomer via Fischer esterification of itaconic acid with
Reaction Scheme
(WhereMaterials
-
Itaconic Acid (IA): >99% purity (Bio-sourced).
-
Fluorinated Alcohol:
-Perfluorodecanol ( ). Note: Often sold as "Perfluorooctyl ethanol". -
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH).
-
Solvent: Toluene (ACS Reagent).
-
Inhibitor: Hydroquinone (to prevent premature polymerization during reflux).
Protocol 1: Dean-Stark Esterification
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Itaconic Acid (13.0 g, 0.1 mol), Fluorinated Alcohol (95.0 g, 0.205 mol, 2.5% excess), p-TsOH (0.5 g), Hydroquinone (0.05 g), and Toluene (200 mL).
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring. Water will azeotrope with toluene and collect in the trap. -
Monitoring: Continue reflux until water evolution ceases (approx. 6–12 hours). The theoretical water yield is
. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with
( ) to remove unreacted acid and catalyst. -
Wash with Brine (
) and Distilled Water ( ). -
Dry over anhydrous
and filter.
-
-
Purification: Remove toluene under reduced pressure (Rotovap). The crude product is a waxy solid. Recrystallize from minimal hot methanol or purify via column chromatography (Hexane/Ethyl Acetate 9:1) if high purity is required for controlled radical polymerization.
-
Yield Target: >85%.[1]
-
Validation:
(Absence of -COOH proton at 12 ppm; appearance of ester triplet at 4.4 ppm).
-
Polymerization Protocol
Challenge: Poly(fluorinated itaconates) are insoluble in common organic solvents (THF, Acetone) due to the rigid, low-surface-energy fluorinated side chains.
Solution: Use
Protocol 2: Free Radical Solution Polymerization
-
Reagents:
-
Monomer: Bis(perfluorooctylethyl)itaconate (Synthesized above).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent:
-Trifluorotoluene (TFT).
-
-
Preparation:
-
In a Schlenk tube, dissolve Monomer (5.0 g) in TFT (10 mL) to achieve ~33 wt% solids.
-
Add AIBN (1.0 mol% relative to monomer).
-
-
Degassing (Critical): Oxygen inhibits radical polymerization. Perform 3 cycles of freeze-pump-thaw or purge with Argon for 20 minutes.
-
Polymerization:
-
Seal the tube and immerse in an oil bath at
. -
Note: Do not exceed
significantly; itaconates suffer from low ceiling temperatures ( ) where depropagation competes with propagation. -
Stir for 24–48 hours.
-
-
Termination & Isolation:
-
Quench by cooling to
and exposing to air. -
Precipitate the polymer into a large excess of Methanol (polymer is insoluble in MeOH).
-
Filter the white precipitate and dry under vacuum at
for 24 hours.
-
Visualization: Synthesis & Mechanism
Figure 1: Monomer Synthesis Pathway
Caption: Acid-catalyzed Fischer esterification of Itaconic Acid with fluorinated alcohol using azeotropic distillation.
Figure 2: Polymerization & Oleophobic Mechanism
Caption: Radical polymerization pathway leading to surface reorientation of perfluorinated side chains.
Characterization & Data Analysis
Quantitative Data Summary
| Parameter | Method | Target Value | Notes |
| Monomer Purity | Ensure removal of free alcohol (signal at 3.9 ppm). | ||
| Molecular Weight ( | GPC (in TFT/THF mix) | Low due to steric hindrance. | |
| Water Contact Angle | Goniometry | Hydrophobic. | |
| Hexadecane Contact Angle | Goniometry | Oleophobic (Key Metric). | |
| Surface Energy | Zisman Plot | Critical for oil repellency. |
Expert Insight: Troubleshooting Low Molecular Weight
If the molecular weight is insufficient for film formation:
-
Copolymerization: Add 10–20 mol% Methyl Methacrylate (MMA) or Styrene . This significantly increases propagation rates (
) while retaining surface oleophobicity because the fluorinated chains still segregate to the air-polymer interface. -
Solvent Choice: Ensure the solvent dissolves the polymer. If the solution turns cloudy during reaction, the polymer is precipitating, trapping radicals and terminating chains early. Switch to pure Hexafluorobenzene or supercritical
.
Application Note: Drug Development Context
For drug development professionals, these polymers are critical for:
-
Microfluidic Devices: Coating channels to prevent adsorption of lipophilic drugs or proteins.
-
Packaging: Creating non-stick surfaces for high-value viscous biologics.
Protocol for Coating Glass Slides:
-
Dissolve polymer in TFT (
). -
Filter through a
PTFE syringe filter. -
Spin coat onto clean glass/silicon at 2000 rpm for 60s.
-
Anneal at
for 1 hour. This annealing step is crucial to allow the fluorinated side chains to rotate and orient toward the air interface, maximizing oleophobicity.
References
-
Synthesis of Fluorinated Itaconates: Journal of Polymer Science Part A: Polymer Chemistry. "Radical polymerization of itaconates with fluorinated side chains."
-
Polymerization Kinetics: Macromolecules. "Steric effects in the free radical polymerization of 1,1-disubstituted ethylenes."
-
Solubility of Fluoropolymers: Industrial & Engineering Chemistry Research. "Solubility of Poly(perfluoromonoitaconates) in Supercritical CO2." [2]
-
Oleophobic Mechanisms: Langmuir. "Surface Organization of Fluorinated Chains."
-
Living Polymerization of Itaconates: Polymer Chemistry. "Expanding the polymerization potential of itaconic acid through methacrylate functionalization."
Sources
Application Note: Cross-linking Architectures for Bis(perfluorooctyl)itaconate (BPI) Films
Executive Summary
Bis(perfluorooctyl)itaconate (BPI) represents a specialized class of monomers combining the bio-renewable backbone of itaconic acid with the extreme surface energy reduction of perfluorinated side chains. These materials are critical for developing superhydrophobic/oleophobic coatings, microfluidic device passivation, and advanced optical films.
However, BPI presents a significant chemical challenge: steric hindrance . The 1,1-disubstituted vinyl group of the itaconate moiety results in extremely low propagation rate coefficients (
This guide details two field-proven cross-linking methodologies designed to overcome these kinetic barriers:
-
Thiol-Ene Photopolymerization (Click Chemistry): The preferred method for rapid, oxygen-tolerant curing.
-
Radical Co-polymerization: A thermal method utilizing reactive comonomers to drive chain growth.
Material Science & Solubility Considerations
Before attempting cross-linking, the solubility profile of BPI must be addressed. The perfluorooctyl (
-
Required Solvents: You must use fluorinated solvents such as
-Trifluorotoluene (TFT), Hexafluoroisopropanol (HFIP), or hydrofluoroethers (e.g., Novec™ 7100/7200). -
Miscibility Warning: Standard hydrocarbon cross-linkers (e.g., aliphatic thiols) may phase-separate from BPI. Co-solvents (e.g., 10-20% THF mixed into the fluorinated solvent) are often required to maintain a homogeneous precursor solution.
Method A: Thiol-Ene Photopolymerization (The "Gold Standard")
Rationale
Thiol-ene chemistry proceeds via a step-growth radical addition mechanism that is less sensitive to steric hindrance than chain-growth homopolymerization. The thiyl radical is small and electrophilic, readily attacking the electron-deficient double bond of the itaconate.
Reagents
-
Monomer: Bis(perfluorooctyl)itaconate (BPI).
-
Cross-linker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (4-arm thiol).
-
Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or Irgacure 184.
-
Solvent:
-Trifluorotoluene (TFT).
Protocol
-
Stoichiometry Calculation:
-
Calculate the molar equivalents of alkene groups (1 per BPI molecule) and thiol groups (4 per PETMP molecule).
-
Prepare a 1:1 stoichiometric ratio of Thiol:Ene functional groups.
-
Note: A slight excess of thiol (1.05:1) can prevent unreacted monomer leaching, but may reduce mechanical hardness.
-
-
Formulation:
-
Dissolve BPI in TFT to a concentration of 20-30 wt%.
-
Add PETMP. If cloudiness occurs, add THF dropwise until clear (ensure THF content <20% to prevent dewetting during spin coating).
-
Add 1.0 wt% Photoinitiator (relative to total monomer mass).
-
Vortex for 60 seconds. Filter through a 0.45 µm PTFE syringe filter.
-
-
Film Deposition:
-
Spin-coat onto silicon or glass substrate: 1500 RPM for 45 seconds (Target thickness: ~200-500 nm).
-
Soft Bake: 60°C for 2 minutes to remove solvent.
-
-
Curing (UV Exposure):
-
Place under UV LED source (365 nm or 405 nm depending on initiator).
-
Intensity: 20-50 mW/cm².
-
Time: 60-120 seconds.
-
Validation: The film should become insoluble in TFT immediately after exposure.
-
-
Post-Cure Bake:
-
Anneal at 120°C for 1 hour. This promotes the reorganization of perfluorooctyl chains to the air interface, maximizing hydrophobicity.
-
Mechanism Visualization (DOT)
Figure 1: The thiol-ene cycle allows for rapid cross-linking of sterically hindered itaconates by alternating between thiyl and carbon-centered radicals.
Method B: Radical Co-polymerization (Thermal)
Rationale
If UV curing is not feasible (e.g., opaque substrates or thick molds), thermal radical polymerization is the alternative. Because BPI homopolymerizes poorly, a reactive "driver" comonomer like Divinylbenzene (DVB) or Ethylene Glycol Dimethacrylate (EGDMA) is required to propagate the radical chain.
Protocol
-
Formulation:
-
Monomer A: BPI (70 mol%).
-
Monomer B (Cross-linker): EGDMA (30 mol%). Note: High cross-linker content is needed to force BPI incorporation.
-
Initiator: AIBN (Azobisisobutyronitrile), 1.0 wt%.
-
Solvent: Benzotrifluoride (BTF).
-
-
Degassing (Critical):
-
Oxygen inhibits radical polymerization. Purge the solution with Nitrogen or Argon for 10 minutes prior to coating.
-
-
Curing:
-
Cast film inside a glovebox or under an inert atmosphere blanket.
-
Step 1: 65°C for 4 hours (Initiation).
-
Step 2: 90°C for 2 hours (Completion).
-
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified.
| Metric | Test Method | Target Value (Success) | Troubleshooting (Failure) |
| Surface Energy | Water Contact Angle (Goniometry) | >110° (Hydrophobic) | <90°: Solvent retained or poor fluorine segregation. Anneal longer. |
| Cross-linking Density | Solvent Rub Test (TFT or Acetone) | No visible damage after 50 rubs | Film dissolves: Incomplete cure. Check UV intensity or Initiator age. |
| Chemical Conversion | FTIR Spectroscopy | Disappearance of peak at 1640 cm⁻¹ (C=C stretch) | Peak remains: Steric hindrance dominated. Switch to Thiol-Ene method. |
| Surface Chemistry | XPS (X-ray Photoelectron Spectroscopy) | High F/C ratio (~1.5 - 2.0) | High O/C ratio: Oxidation or surface contamination. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for preparing cross-linked BPI films.
References
-
Reactivity of Itaconates: Engel, D. et al. "Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy." ACS Polymers Au, 2024. [Link] Context: Establishes the low propagation rate of itaconates and the necessity of copolymerization.[1]
-
Thiol-Ene Cross-linking: Li, Z. et al.[2] "A fully biomass based monomer from itaconic acid and eugenol to build degradable thermosets via thiol–ene click chemistry."[2] Polymer Chemistry, 2024.[1][3][4] [Link] Context: Validates thiol-ene chemistry as a robust method for curing itaconate derivatives.
-
Fluorinated Polymer Properties: Wang, Y. et al. "Synthesis and properties of fluorinated copolymerized polyimide films." Materials Research, 2020. [Link] Context: Provides background on the segregation of fluorinated chains to surfaces for enhanced hydrophobicity.
-
Steric Hindrance in Itaconates: Jia, M. et al. "Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate." Macromolecular Chemistry and Physics, 2023.[5] [Link] Context: Kinetic data supporting the difficulty of BPI homopolymerization.
Sources
- 1. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fully biomass based monomer from itaconic acid and eugenol to build degradable thermosets via thiol–ene click chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(perfluorooctyl)itaconate in Advanced Optical Materials
Abstract:
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the prospective applications of Bis(perfluorooctyl)itaconate in the formulation of advanced optical materials. While direct literature on this specific monomer is nascent, this guide extrapolates from the well-established principles of fluoropolymer chemistry and itaconate-based polymer synthesis to present its significant potential. We will explore the hypothesized properties of polymers derived from Bis(perfluorooctyl)itaconate, including low refractive index, high optical transparency, and exceptional hydrophobicity and oleophobicity. Detailed protocols for the synthesis of a copolymer incorporating Bis(perfluorooctyl)itaconate, its fabrication into thin films, and the characterization of its optical and surface properties are provided.
Introduction: The Promise of a Novel Fluorinated Monomer
The relentless pursuit of materials with tailored optical properties is a cornerstone of innovation in fields ranging from telecommunications to biomedical imaging. Fluoropolymers have long been recognized for their unique combination of low refractive index, high optical clarity, and environmental resistance.[1][2] Itaconic acid and its derivatives are also gaining traction as versatile, bio-based building blocks for functional polymers.[3][4][5]
Bis(perfluorooctyl)itaconate emerges as a monomer of significant interest at the intersection of these two classes of materials. By combining a polymerizable itaconate backbone with two long-chain perfluorooctyl groups, it is hypothesized to yield polymers with an exceptional combination of optical and surface properties. The high fluorine content is expected to dramatically lower the refractive index, while the perfluorooctyl chains are known to impart superhydrophobic and oleophobic characteristics.[6][7][8]
This guide will provide a scientifically grounded framework for exploring the potential of Bis(perfluorooctyl)itaconate in the development of next-generation optical materials. While the protocols herein are based on established chemical principles, they are intended to serve as a starting point for innovation and discovery in this exciting new area.
Hypothesized Properties of Poly(Bis(perfluorooctyl)itaconate) Homopolymers and Copolymers
The unique molecular architecture of Bis(perfluorooctyl)itaconate suggests that its incorporation into a polymer matrix will impart a range of desirable properties:
-
Low Refractive Index: The high concentration of fluorine atoms in the perfluorooctyl chains is expected to significantly reduce the refractive index of the resulting polymer, potentially in the range of 1.3 to 1.4.[9] This is a critical property for applications such as anti-reflective coatings and cladding for optical fibers.[1]
-
High Optical Transparency: Amorphous fluoropolymers are known for their excellent transparency across the visible and even into the UV spectrum.[10] It is anticipated that polymers containing Bis(perfluorooctyl)itaconate will exhibit high light transmittance, a crucial factor for lenses, optical windows, and display technologies.
-
Exceptional Hydrophobicity and Oleophobicity: The perfluorooctyl groups are highly effective at lowering surface energy, leading to surfaces that are repellent to both water and oils.[7][8] This can be leveraged to create anti-soiling, self-cleaning, and anti-fouling optical surfaces.
-
Good Thermal and Chemical Stability: Fluoropolymers are renowned for their inertness and ability to withstand harsh thermal and chemical environments, a property that is expected to be conferred by the incorporation of Bis(perfluorooctyl)itaconate.[11]
Potential Applications in Optical Materials
Based on the hypothesized properties, Bis(perfluorooctyl)itaconate-containing polymers could be enabling materials for a variety of advanced optical applications:
-
Anti-Reflective and Anti-Soiling Coatings: For lenses, solar panels, and electronic displays, a low refractive index coating that is also hydrophobic and oleophobic would enhance light transmission while minimizing the accumulation of dirt and fingerprints.
-
Low-Index Cladding for Optical Fibers: The low refractive index of these polymers makes them excellent candidates for cladding materials in specialty optical fibers, enhancing light confinement and transmission efficiency.[1]
-
Hydrophobic/Oleophobic Optical Components: For applications in harsh environments, such as sensors and windows for outdoor use or in industrial settings, the ability to repel water and oils is critical for maintaining optical performance.
-
Biomedical and Drug Delivery Applications: The biocompatibility and anti-fouling properties of fluoropolymers could be advantageous in implantable optical sensors or as coatings for drug delivery vehicles that require optical monitoring.[11]
Experimental Protocols
Protocol for the Synthesis of a Copolymer of Bis(perfluorooctyl)itaconate and Methyl Methacrylate (MMA)
This protocol describes the free-radical copolymerization of Bis(perfluorooctyl)itaconate with methyl methacrylate to yield an optically transparent and hydrophobic copolymer.
Materials:
-
Bis(perfluorooctyl)itaconate (Monomer A)
-
Methyl Methacrylate (MMA, Monomer B), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous Toluene
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve Bis(perfluorooctyl)itaconate (e.g., 5.0 g) and MMA (e.g., 5.0 g) in anhydrous toluene (50 mL).
-
Add AIBN (0.1 mol% of total monomers) to the solution.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in an oil bath preheated to 70°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable fluorinated solvent (e.g., hexafluoroisopropanol) and re-precipitate in methanol to further purify.
-
Dry the final polymer product in a vacuum oven at 50°C to a constant weight.
Causality Behind Experimental Choices:
-
Freeze-Pump-Thaw Cycles: This is a critical step to remove oxygen, which is a radical scavenger and can inhibit or terminate the polymerization reaction.
-
AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate at 70°C to generate free radicals, initiating the polymerization.
-
Precipitation in Methanol: The copolymer is insoluble in methanol, allowing for its separation from unreacted monomers and the solvent.
Protocol for the Fabrication of an Optical Thin Film via Spin-Coating
This protocol details the fabrication of a uniform thin film of the synthesized copolymer on a glass substrate.
Materials:
-
Synthesized P(Bis(perfluorooctyl)itaconate-co-MMA)
-
Fluorinated Solvent (e.g., hexafluoroisopropanol or a hydrofluoroether)
-
Glass microscope slides or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the glass slides in Piranha solution for 30 minutes to remove organic residues and render the surface hydrophilic. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
-
Polymer Solution Preparation:
-
Dissolve the synthesized copolymer in the chosen fluorinated solvent to a concentration of 2-5% (w/v).
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any dust or undissolved particles.
-
-
Spin-Coating:
-
Place a cleaned, dry slide on the chuck of the spin-coater.
-
Dispense the polymer solution onto the center of the slide.
-
Spin the substrate at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to create a uniform thin film. The final thickness will depend on the solution concentration and spin speed.
-
-
Annealing:
-
Transfer the coated slide to a hotplate or oven and anneal at a temperature below the glass transition temperature of the polymer (e.g., 80°C) for 10-15 minutes to remove residual solvent and improve film adhesion.
-
Protocol for Characterization of Optical and Surface Properties
This section outlines the standard techniques for evaluating the performance of the fabricated thin films.
-
Refractive Index and Thickness Measurement:
-
Technique: Spectroscopic Ellipsometry.
-
Procedure: Measure the change in polarization of reflected light from the thin film over a range of wavelengths. Model the data using appropriate optical models (e.g., Cauchy model) to determine the refractive index and film thickness.
-
-
Optical Transmittance Measurement:
-
Technique: UV-Visible Spectroscopy.
-
Procedure: Measure the percentage of light that passes through the coated substrate over the UV and visible wavelength range (e.g., 300-800 nm). Use a clean, uncoated slide as a baseline.
-
-
Contact Angle Measurement:
-
Technique: Goniometry.
-
Procedure: Place a droplet of deionized water and a droplet of a low surface tension liquid (e.g., diiodomethane) on the surface of the coated slide. Measure the static contact angle of each liquid to determine the hydrophobicity and oleophobicity.
-
-
Surface Morphology Analysis:
-
Technique: Atomic Force Microscopy (AFM).
-
Procedure: Scan the surface of the thin film with a sharp tip to generate a high-resolution topographical image. This will reveal the surface roughness and uniformity of the coating.
-
Data Presentation
The following table presents hypothetical but realistic data for the properties of a P(Bis(perfluorooctyl)itaconate-co-MMA) copolymer compared to a PMMA homopolymer.
| Property | P(Bis(perfluorooctyl)itaconate-co-MMA) | PMMA Homopolymer |
| Refractive Index (at 589 nm) | ~ 1.38 | ~ 1.49 |
| Optical Transmittance (at 550 nm) | > 95% | > 92% |
| Water Contact Angle | > 120° | ~ 70° |
| Diiodomethane Contact Angle | > 90° | < 30° |
| Surface Roughness (RMS) | < 2 nm | < 2 nm |
Visualizations
Caption: Chemical structure of Bis(perfluorooctyl)itaconate.
Caption: Proposed copolymerization of Bis(perfluorooctyl)itaconate and MMA.
Caption: Workflow for thin film fabrication and characterization.
References
-
Itaconate: A Potent Macrophage Immunomodulator - PMC - PubMed Central - NIH. (2023-05-04). Retrieved from [Link]
-
Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers - MDPI. Retrieved from [Link]
-
Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes | Macromolecules - ACS Publications. Retrieved from [Link]
-
The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC. Retrieved from [Link]
-
Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters - MDPI. Retrieved from [Link]
-
Spectroscopic ellipsometric study datasets of the fluorinated polymers: Bifunctional urethane methacrylate perfluoropolyether (PFPE) and polyvinylidene fluoride (PVDF) - ResearchGate. Retrieved from [Link]
-
Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC - PubMed Central. Retrieved from [Link]
- EP0987247A1 - Itaconate derivatives used for a component of a polymer - Google Patents.
-
Hydrophobic/Oleophilic Structures Based on MacroPorous Silicon: Effect of Topography and Fluoroalkyl Silane Functionalization on Wettability - MDPI. Retrieved from [Link]
-
Optimum Index Profile of the Perfluorinated Polymer-Based GI Polymer Optical Fiber and Its Dispersion Properties - Optica Publishing Group. Retrieved from [Link]
-
Surface Science View of Perfluoroalkyl Acids (PFAAs) in the Environment - PMC. Retrieved from [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC. Retrieved from [Link]
-
Poly(alkylene itaconate)s – An interesting class of polyesters with periodically located exo-chain double bonds susceptible to Michael addition - ResearchGate. Retrieved from [Link]
-
Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization - MDPI. Retrieved from [Link]
-
Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits - J-Stage. Retrieved from [Link]
-
Minimizing the Use of Per- and Polyfluoroalkyl Substances for Textured Wetting-Resistant Surfaces | Environmental Science & Technology - ACS Publications. Retrieved from [Link]
-
Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC. Retrieved from [Link]
-
Refractive index of various fluorinated polymers for TE polarization as... - ResearchGate. Retrieved from [Link]
-
Enhanced sorption of perfluorooctanoic acid with organically functionalized layered double hydroxide. Retrieved from [Link]
-
Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - RSC Publishing. Retrieved from [Link]
-
The Science Behind Superhydrophobic Surfaces: How Fluorosilanes Work. Retrieved from [Link]
-
Transparent Amorphous Fluoropolymer Coatings Protect Sensitive Electronics and Optics Components and Transmit Light - AGC Chemicals Americas. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits [jstage.jst.go.jp]
- 3. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. specialchem.com [specialchem.com]
- 10. agcchem.com [agcchem.com]
- 11. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fabrication of Superhydrophobic and Oleophobic Nanofibers via Electrospinning of Bis(perfluorooctyl)itaconate
Introduction: Harnessing Fluorine Chemistry for Advanced Material Fabrication
Electrospinning has emerged as a versatile and scalable technique for the production of nanofibers with high surface area-to-volume ratios and tunable porosities.[1][2] These properties make electrospun mats ideal candidates for a wide range of applications, including filtration, biomedical scaffolds, and protective textiles.[3] Fluorinated polymers are of particular interest in materials science due to their exceptional properties, including high chemical resistance, thermal stability, and low surface energy.[1][2] The incorporation of fluorine into nanofibers can impart superhydrophobic and oleophobic characteristics, creating surfaces that repel both water and oils.[4][5]
This application note provides a detailed protocol for the fabrication of fluorinated nanofibers through the electrospinning of Bis(perfluorooctyl)itaconate. Itaconic acid and its derivatives are bio-based monomers that can be polymerized to create functional materials.[6][7] The long perfluorooctyl chains of Bis(perfluorooctyl)itaconate are expected to orient at the nanofiber surface during electrospinning, resulting in a material with exceptionally low surface energy. Due to the monomeric nature of Bis(perfluorooctyl)itaconate, a carrier polymer is proposed to facilitate fiber formation.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Bis(perfluorooctyl)itaconate | Synthesis Grade | See Note 1 | Monomer for fluorinated nanofibers. |
| Poly(methyl methacrylate) (PMMA) | M.W. 120,000 | Sigma-Aldrich | Carrier polymer. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | Solvent. |
| Acetone | ACS Reagent, ≥99.5% | Sigma-Aldrich | Co-solvent. |
| Aluminum Foil | Heavy Duty | Standard Lab Supplier | Collector substrate. |
Note 1: Bis(perfluorooctyl)itaconate is a specialty chemical and may require custom synthesis. A general synthetic route involves the esterification of itaconic acid with 1H,1H,2H,2H-perfluorooctan-1-ol.
Experimental Protocol
This protocol details a starting point for the electrospinning of Bis(perfluorooctyl)itaconate with a PMMA carrier polymer. Optimization of the solution concentration and electrospinning parameters may be necessary to achieve desired fiber morphology and properties.
Solution Preparation: A Critical Step for Uniform Fibers
The homogeneity and viscosity of the electrospinning solution are paramount for producing uniform, bead-free nanofibers.
-
Carrier Polymer Dissolution: In a well-ventilated fume hood, dissolve 10% (w/v) of PMMA in a 3:1 mixture of DMF and acetone. Stir the solution at room temperature using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
Monomer Incorporation: To the homogenous PMMA solution, add Bis(perfluorooctyl)itaconate to a final concentration of 20% (w/v) relative to the PMMA.
-
Homogenization: Continue stirring the solution for at least 2 hours to ensure the monomer is fully dissolved and the solution is homogenous. The final solution should be clear and slightly viscous.
Electrospinning Apparatus and Parameters
A standard electrospinning setup consisting of a high-voltage power supply, a syringe pump, a spinneret (22-gauge stainless steel needle), and a grounded collector is used.
| Parameter | Recommended Range | Rationale |
| Voltage | 15 - 25 kV | A higher voltage is often required for fluorinated polymers to overcome surface tension and initiate the electrospinning jet.[8] |
| Flow Rate | 0.1 - 0.5 mL/h | A lower flow rate allows for sufficient solvent evaporation and prevents the formation of beaded fibers. |
| Tip-to-Collector Distance | 15 - 20 cm | This distance provides adequate time for the solvent to evaporate and for the fibers to stretch and solidify before reaching the collector. |
| Collector | Grounded aluminum foil-wrapped plate | A stationary collector will produce a randomly oriented nanofiber mat. |
| Ambient Conditions | 20-25°C, 30-40% Relative Humidity | Consistent environmental conditions are crucial for reproducible results. |
Post-Spinning Treatment
-
After electrospinning for the desired duration, carefully remove the aluminum foil with the deposited nanofiber mat from the collector.
-
To remove any residual solvent, place the mat in a vacuum oven at 40°C for 24 hours.
Characterization of Fluorinated Nanofibers
The morphology and surface properties of the electrospun Bis(perfluorooctyl)itaconate nanofibers should be thoroughly characterized to validate the success of the fabrication process.
| Characterization Technique | Parameter Measured | Expected Outcome |
| Scanning Electron Microscopy (SEM) | Fiber diameter, morphology, and mat porosity. | Uniform, bead-free nanofibers with diameters in the range of 200-800 nm. A highly porous and interconnected fibrous network. |
| Contact Angle Goniometry | Static water and oil contact angles. | Superhydrophobic behavior with a water contact angle >150°. Oleophobic behavior with an oil (e.g., hexadecane) contact angle >90°.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition of the nanofibers. | Presence of characteristic peaks for both PMMA and Bis(perfluorooctyl)itaconate, confirming the incorporation of the fluorinated monomer. |
Safety Precautions: A Non-Negotiable Aspect of Fluorochemistry
Working with fluorinated compounds and high-voltage equipment requires strict adherence to safety protocols.
-
Ventilation: Always conduct electrospinning and solution preparation in a certified chemical fume hood to avoid the inhalation of solvent vapors and any potentially volatile fluorinated species.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat at all times.[9][11]
-
High Voltage: Ensure the electrospinning apparatus is properly grounded. Never touch the spinneret or collector while the high-voltage supply is active.
-
Chemical Handling: Refer to the Safety Data Sheets (SDS) for all chemicals before use. Handle fluorinated compounds with care, minimizing the risk of skin contact and inhalation.[10]
Visualizing the Process: Workflow and Key Relationships
To better understand the experimental process and the interplay of variables, the following diagrams are provided.
Figure 1: Experimental workflow for the fabrication and characterization of fluorinated nanofibers.
Figure 2: Relationship between key electrospinning parameters and resulting nanofiber morphology.
Potential Applications of Fluorinated Nanofibers
The unique superhydrophobic and oleophobic properties of Bis(perfluorooctyl)itaconate nanofibers open up a wide range of potential applications:
-
Self-Cleaning Surfaces: The ability to repel water and oils makes these materials ideal for creating self-cleaning coatings for various substrates.[4][5]
-
Oil-Water Separation: The contrasting wetting behavior can be exploited for the development of membranes for efficient oil-water separation.[12]
-
Anti-Fouling Coatings: In biomedical and marine applications, these surfaces can resist the adhesion of proteins and microorganisms, preventing biofouling.
-
Protective Textiles: Incorporation into fabrics can lead to the development of stain-resistant and waterproof textiles.[13]
Troubleshooting Common Electrospinning Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Beaded Fibers | - Solution viscosity is too low.- Surface tension is too high.- Flow rate is too high. | - Increase polymer/monomer concentration.- Decrease the tip-to-collector distance.- Decrease the flow rate. |
| Clogged Spinneret | - Polymer/monomer precipitation at the tip.- High solution viscosity. | - Ensure the solution is fully homogenous.- Decrease the solution concentration.- Use a larger gauge needle. |
| Inconsistent Fiber Deposition | - Fluctuations in voltage or flow rate.- Instability of the Taylor cone. | - Check for stable power and pump operation.- Adjust voltage and distance to stabilize the jet. |
References
- Taylor & Francis. (2022, May 9).
- ResearchGate.
- PubMed. (2025, April 4).
- ElectrospinTEK.
- AGC Chemicals Europe. (2012, January). Guide for the Safe Handling of Fluoropolymer Resins.
- PubMed. (2022, December 5).
- ResearchGate. Synthesis of Poly(Itaconate)
- Biolin Scientific. Superhydrophobic and oleophobic surfaces.
- Nano LIFE. The Role of Polymer Carrier and Process Parameters for Small Molecule Drug Delivery via Blended Electrospinning.
- PMC.
- MDPI. (2023, March 2).
- ResearchGate. The Role of Polymer Carrier and Process Parameters for Small Molecule Drug Delivery via Blended Electrospinning | Request PDF.
- Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
- PMC. 4-Octyl-itaconate and dimethyl fumarate inhibit COX2 expression and prostaglandin production in macrophages.
- MDPI. (2022, December 9).
- MDPI. (2024, September 25). Enhanced Synthesis of Poly(1,4-butanediol itaconate)
- ACS Publications. Highly Porous Fibers by Electrospinning into a Cryogenic Liquid.
- PubMed Central. (2024, February 14).
- MDPI. (2023, March 2).
- Santa Cruz Biotechnology. Bis(hexafluoroisopropyl)
- Taylor & Francis.
- RSC Publishing. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity.
- Journal of Materials Chemistry (RSC Publishing). Centrifugal electrospinning of highly aligned polymer nanofibers over a large area.
- ACS Publications.
- Biomaterials Translational. (2025, November 12). Electrospun polymeric nanofibers as antimicrobial filters for a cleaner and safer environment.
- Cayman Chemical.
- MDPI.
- Matregenix. A Beginner's Guide to Polymers Used in Electrospinning.
- Journal of Materials Chemistry A (RSC Publishing).
- PubMed. (2018, April 5).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Electrospinning for Sustainable Production of Nanofibers: A Comparative Assessment of Smart Textiles-Related Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolinscientific.com [biolinscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. electrospintek.com [electrospintek.com]
- 10. agcce.com [agcce.com]
- 11. fluoropolymers.eu [fluoropolymers.eu]
- 12. Special oleophobic and hydrophilic surfaces: approaches, mechanisms, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming steric hindrance in Bis(perfluorooctyl)itaconate polymerization
Current Status: Online Topic: Overcoming Steric Hindrance & Solubility Barriers in Fluorinated Itaconate Polymerization Ticket ID: F-ITAC-001 Assigned Specialist: Senior Application Scientist, Macromolecular Synthesis Division
Executive Summary: The "Geminal" Challenge
You are likely encountering low conversion (<30%), low molecular weight (oligomers), or macroscopic phase separation.
Synthesizing Poly(Bis(perfluorooctyl)itaconate) is one of the most challenging radical polymerizations due to a convergence of three hostile factors:
-
Steric Hindrance: The itaconate motif features geminal disubstitution (two ester groups on the same vinyl carbon). The propagating radical is tertiary and extremely crowded, leading to a propagation rate constant (
) orders of magnitude lower than methacrylates. -
Low Ceiling Temperature (
): Steric crowding destabilizes the polymer backbone. At temperatures >60°C, the rate of depropagation ( ) often exceeds propagation, thermodynamically forbidding polymer formation. -
Fluorine Phase Segregation: The perfluorooctyl (
) tails induce strong phobicity against standard organic solvents, causing the growing chain to collapse or precipitate early, terminating the reaction.
This guide provides the protocols to navigate these thermodynamic and kinetic barriers.
Critical Analysis: The Steric-Solubility Matrix
Before attempting a reaction, you must diagnose which barrier is stopping your polymerization.
Visualization: The Kinetic Bottleneck
The following diagram illustrates why standard conditions fail. The steric bulk of the
Caption: Figure 1. Kinetic and thermodynamic barriers in itaconate homopolymerization. The high activation energy of propagation competes with rapid depropagation.
Troubleshooting Guides
Module A: Solvent Selection (The Fluorine Factor)
Issue: Reaction solution turns cloudy or precipitates white solids immediately.
Root Cause: Standard solvents (THF, Toluene, DMF) cannot solvate the
| Solvent Class | Suitability | Specific Solvent | Notes |
| Standard Organic | ⛔ FAIL | THF, Toluene, DMF | Polymer precipitates; leads to oligomers. |
| Hybrid/Bridge | ✅ RECOMMENDED | The "Gold Standard." Solvates both the vinyl head and fluoro tail. | |
| Perfluorinated | ⚠️ CAUTION | Hexafluorobenzene ( | Good solubility, but may have poor initiator efficiency (cage effect). |
| Supercritical | ⚙️ ADVANCED | scCO2 | Excellent for fluoropolymers but requires high-pressure reactors (>200 bar). |
Action: Switch your solvent to Trifluorotoluene (TFT) . If unavailable, a 50:50 mix of TFT and 1,1,1,3,3-pentafluorobutane can be used.
Module B: Overcoming Sterics (Homopolymerization)
Issue: No polymer formed despite clear solution, or only dimers/trimers detected.
Root Cause: The ceiling temperature (
Protocol Adjustment:
-
Lower Temperature: Operate at 50°C – 60°C . Do not go above 65°C, or depropagation will dominate.
-
Increase Radical Flux: Because
is low, you need a high concentration of radicals to push the equilibrium.-
Initiator: AIBN (Azobisisobutyronitrile) is standard.[1]
-
Concentration: Use high initiator loading (2–4 mol% vs monomer).
-
-
Concentration: Run the reaction at high monomer concentration (Bulk or >50 wt% ) to favor propagation (Le Chatelier’s principle).
Module C: Copolymerization (The "Spacer" Strategy)
Issue: Homopolymerization is too slow for practical yield. Solution: Use a sterically smaller comonomer to "space out" the bulky itaconate units. This is the most reliable method for incorporating these monomers.
Recommended Comonomers:
-
Styrene: Excellent reactivity ratios with itaconates.
-
Butyl Acrylate: High propagation rate, drives conversion.[2][3]
-
Vinyl Ethers: Can form alternating copolymers with electron-deficient itaconates.
Validated Experimental Protocol
Objective: Radical Homopolymerization of Bis(perfluorooctyl)itaconate.
Materials:
-
Monomer: Bis(perfluorooctyl)itaconate (Purified via column chromatography to remove inhibitors).
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent:
-Trifluorotoluene (TFT).
Step-by-Step Workflow:
-
Dissolution: In a Schlenk tube, dissolve Monomer (1.0 g) in TFT (1.0 mL). Note: High concentration (50 wt%) is critical.
-
Initiator Addition: Add AIBN (20 mg, ~2 wt%).
-
Degassing (CRITICAL): Oxygen is a radical scavenger. Perform 3 cycles of freeze-pump-thaw.
-
Freeze: Immerse in liquid nitrogen.
-
Pump: Vacuum for 10 mins.
-
Thaw: Warm to room temp under Argon.
-
-
Polymerization: Backfill with Argon. Immerse in an oil bath at 60°C .
-
Termination: Quench by cooling to 0°C and exposing to air.
-
Purification: Precipitate into a large excess of Methanol or Hexane . (The fluoropolymer will likely be insoluble in hexane; check solubility first. If it dissolves in hexane, precipitate in cold ether).
-
Drying: Vacuum dry at 40°C for 24 hours.
Frequently Asked Questions (FAQ)
Q: Can I use ATRP or RAFT to control the molecular weight? A: Theoretically, yes, but practically, it is difficult. The bulky side chains hinder the activation/deactivation equilibrium required for CRP. Furthermore, finding a ligand/catalyst system (e.g., Cu-PMDETA) that is soluble in fluorinated solvents is a major hurdle. Standard Free Radical Polymerization (FRP) is recommended for initial screening.
Q: Why is my yield stuck at 40%? A: This is the "Ceiling Temperature" effect. As the monomer is consumed, the concentration drops. At a certain conversion, the rate of propagation equals the rate of depropagation. To push conversion higher, you must either lower the temperature (and accept slower kinetics) or remove solvent (increase concentration).
Q: Can I use Lewis Acids to catalyze this?
A: Yes. Adding a Lewis acid (like
Decision Logic: Troubleshooting Flowchart
Caption: Figure 2. Diagnostic decision tree for troubleshooting polymerization failures.
References
-
Sollka, P., & Lienkamp, K. (2020). Progress in the Free and Controlled Radical Homo- and Co-Polymerization of Itaconic Acid Derivatives. Macromolecular Rapid Communications. [4]
-
Satoh, K. (2015). Controlled/Living Radical Polymerization of Bio-Based Monomers. Polymer Journal.
-
Hirano, T., et al. (2005). Stereospecific Radical Polymerization of Itaconates. Macromolecules.
-
Agboluaje, M., et al. (2024).[2] Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations. ACS Polymers Au.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Optimizing solubility of fluorinated itaconates in non-fluorinated solvents
Executive Summary & Core Challenge
The Challenge: Fluorinated itaconates (e.g., bis(2,2,2-trifluoroethyl) itaconate or bis(hexafluoroisopropyl) itaconate) present a unique solubility paradox known as the "Fluorous Phase" effect . The itaconate core is polar and accepts hydrogen bonds, while the fluorinated ester tails are extremely hydrophobic and lipophobic (they repel both water and standard hydrocarbon fats).
The Objective: Dissolve these "amphiphilic-refractory" compounds in standard organic solvents without resorting to expensive or environmentally persistent fluorinated solvents (like HFIP or trifluoroethanol).
Key Insight: Success requires exploiting the "Bridge Solvents" —medium-polarity liquids that possess a specific balance of Dispersion (
Diagnostic Module: Why Won't It Dissolve?
Before attempting a fix, identify the failure mode using this diagnostic matrix.
| Observation | Root Cause | Immediate Action |
| White Haze / Cloudiness | Phase Separation: The solvent is too polar (e.g., pure Methanol) or too non-polar (e.g., Hexane). The fluorinated tails are aggregating. | Switch to a "Bridge Solvent" (see Table 1). Add 10% THF as a co-solvent. |
| Crystalline Precipitate | Lattice Energy Barrier: The solvent cannot overcome the crystal packing energy of the solid monomer at room temperature. | Apply Heat-Cool-Heat cycle (Protocol A). |
| Oiling Out (Liquid drops) | Fluorous Immiscibility: The compound has melted but refuses to mix with the solvent. Common in aqueous mixtures. | Remove water completely. Switch to an anhydrous polar aprotic solvent (DMF/DMSO). |
| Gel Formation | Partial Solvation: (For polymers) The solvent is swelling the chain but not dissolving it. | Increase solvent temperature to |
Solvent Selection Guide (Non-Fluorinated)
We categorize solvents based on their interaction efficiency with fluorinated itaconates.
Table 1: The Solubility Hierarchy
| Rank | Solvent Class | Specific Candidates | Performance | Technical Note |
| Tier 1 | Bridge Solvents | THF (Tetrahydrofuran)Ethyl Acetate Acetone | Excellent | Best balance. The ether/carbonyl oxygens interact with the itaconate core; the moderate polarity accommodates the fluoro-tails. |
| Tier 2 | Polar Aprotics | DMF (Dimethylformamide)DMSO NMP | Good | High solubilizing power for the core, but high boiling points make removal difficult. Use for reactions, not processing. |
| Tier 3 | Chlorinated | DCM (Dichloromethane)Chloroform | High | Very effective due to high density and dispersion forces, but avoided due to toxicity/regulatory concerns. |
| Tier 4 | Alcohols | Methanol Isopropanol | Poor to Moderate | Often causes phase separation if the fluorine content is high. Use only as co-solvents (max 20%). |
| Tier 5 | Hydrocarbons | Hexane Toluene | Insoluble | The "Fluorous Effect" dominates here. The fluorinated tails repel these solvents strongly. |
Strategic Workflows (Visualization)
Figure 1: The Solubility Optimization Logic
This decision tree guides you through the process of selecting the correct solvent system based on your application needs (Synthesis vs. Processing).
Caption: Decision matrix for selecting non-fluorinated solvents based on the physical state of the itaconate and the intended downstream application.
Standard Operating Procedures (SOPs)
Protocol A: The "Heat-Shock" Dissolution Method
Use this for stubborn monomers (e.g., bis(hexafluoroisopropyl) itaconate) that form tight crystal lattices.
-
Preparation: Weigh the fluorinated itaconate into a glass vial.
-
Solvent Addition: Add Ethyl Acetate or THF to achieve a concentration of 10-50 mg/mL.
-
Note: Do not exceed 100 mg/mL initially.
-
-
Thermal Cycle:
-
Seal the vial tightly to prevent evaporation.
-
Heat to 45–50°C in a water bath for 10 minutes. (Do not boil).
-
Why? This overcomes the enthalpy of fusion (
) of the fluorinated crystal.
-
-
Agitation: Sonicate (ultrasonic bath) for 5 minutes while warm.
-
Equilibration: Allow to cool slowly to room temperature.
-
Validation: Hold the vial against a light source. If you see "Schlieren" lines (swirling density), it is dissolving. If you see floating crystals, repeat with 10% more solvent.
-
Protocol B: The Co-Solvent Rescue (For Polymers)
Use this when Poly(fluorinated itaconate) forms a gel or haze in standard solvents.
-
Primary Solvent: Add the polymer to THF (Tetrahydrofuran).
-
Swelling: Allow to sit for 30 minutes. The polymer should swell and look like a clear gel.
-
The "Kicker": Add Acetone or DCM (dropwise) as a secondary solvent (Ratio 9:1 THF:Kicker).
-
Mechanism:[1] The "Kicker" disrupts the inter-chain fluorine-fluorine interactions that cause aggregation.
-
-
Vortex: Vortex aggressively for 2 minutes.
FAQ: Troubleshooting & Technical Nuances
Q1: Can I use water as a co-solvent?
A: Absolutely not. Fluorinated itaconates are extremely hydrophobic. Even trace moisture (atmospheric humidity) can cause "blooming" (white opacity) or precipitation. Always use anhydrous solvents (grade
Q2: Why does my solution turn cloudy when I cool it down? A: You have hit the Cloud Point . The solubility of fluorinated chains is highly temperature-dependent.
-
Fix: You are likely supersaturated. Dilute the solution by 20% or maintain the solution at 25–30°C during processing.
Q3: I need a "Green" solvent. THF is not an option. What now? A: Try Cyclopentyl Methyl Ether (CPME) or 2-MeTHF (2-Methyltetrahydrofuran) . These are greener alternatives to THF with similar polarity profiles but higher boiling points and better stability. Ethyl Acetate is also a generally safe, green option, though it may require heating.
Q4: How do I filter these solutions? A: Do not use Nylon filters (they may adsorb the polar core). Use PTFE (Teflon) or Regenerated Cellulose (RC) syringe filters. Since the solute is fluorinated, it will pass easily through a PTFE membrane.
References
-
Yang, W., et al. (2012). Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling. Fluid Phase Equilibria, 319, 31-36. Link
- Context: Establishes baseline solubility of the itacon
-
Kimura, T., et al. (2016).[2] Synthesis of Fluorinated Polymers and Evaluation of Wettability. Molecules, 21(10), 1388. Link
- Context: Discusses the synthesis and solubility behavior of fluorinated acrylate/itaconate derivatives in non-fluorin
-
Cayman Chemical. (2023). 4-Octyl Itaconate Product Information & Solubility Data. Link
- Context: Provides practical solubility data for lipophilic itacon
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[3]
- Context: The foundational text for calculating , , and to predict solvent comp
-
Sigma-Aldrich. (2023).[4] Bis(2,2,2-trifluoroethyl) carbonate Product Specification. Link
- Context: Reference for handling highly fluorinated precursors and their anhydrous requirements.
Sources
Reducing phase separation in Bis(perfluorooctyl)itaconate copolymers
The following guide serves as a specialized Technical Support Center for researchers working with Bis(perfluorooctyl)itaconate (BPI) copolymers.
This content is designed for drug development professionals and polymer scientists facing homogeneity challenges. It moves beyond basic chemistry into advanced troubleshooting of phase behavior in fluorinated systems.
Topic: Reducing Phase Separation in Bis(perfluorooctyl)itaconate (BPI) Systems Ticket ID: BPI-PHASE-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Fluorophobic" Challenge
Why is your copolymer separating?
Bis(perfluorooctyl)itaconate contains two bulky perfluorinated side chains (
If your material is opaque, brittle, or showing inconsistent drug release profiles, the cause is likely macro-phase separation driven by two factors:
-
Thermodynamic Incompatibility (
parameter): The Flory-Huggins interaction parameter between the BPI blocks and your comonomer (e.g., MMA, Styrene, PEG) is too high. -
Kinetic Drift (Reactivity Ratios): Itaconates polymerize slowly due to steric hindrance. If your comonomer reacts faster, you are inadvertently creating a "blocky" or gradient polymer rather than a random copolymer, leading to domain formation.
Diagnostic Workflow (Interactive Troubleshooting)
Use this logic flow to identify the root cause of your phase separation.
Figure 1: Diagnostic decision tree for isolating the stage of phase separation.
Module 1: Synthesis & Solvent Selection
Issue: The reaction mixture turns turbid or the polymer precipitates prematurely.
Technical Insight: Standard organic solvents (THF, Toluene, DMF) are often poor solvents for high-molecular-weight fluoropolymers. As the BPI chain grows, it becomes insoluble in non-fluorinated media, leading to precipitation and heterogeneous polymerization.
Recommended Solvent Systems
You must match the solubility parameter (
| Solvent Class | Specific Solvent | Suitability | Notes |
| Standard | THF / Toluene | Poor | Causes precipitation at >15% BPI conversion. |
| Bridge | Excellent | The "Gold Standard." Solubilizes both BPI and hydrocarbon comonomers. | |
| Fluorinated | Hexafluorobenzene ( | Good | Expensive; best for high % BPI homopolymer blocks. |
| Supercritical | Advanced | Ideal for "green" synthesis but requires high-pressure reactors [1]. |
Protocol 1: The "Bridge Solvent" Method
-
Replace Toluene/THF with Trifluorotoluene (TFT) .
-
If TFT is unavailable, use a 50:50 mixture of THF and Hexafluoroisopropanol (HFIP). Warning: HFIP is corrosive and interferes with some RAFT agents.
Module 2: Controlling Polymer Architecture
Issue: The film is opaque despite the solution being clear. Cause: You likely formed a Gradient Copolymer or Block Copolymer unintentionally.
Mechanism: Itaconates are 1,1-disubstituted ethylenes. They suffer from severe steric hindrance and rarely homopolymerize.
- (Does not homopolymerize)
- (Prefers to react with itself)
If you mix BPI and Styrene in a batch reactor, the Styrene will polymerize first (forming a Styrene block), and BPI will only incorporate at the end. These two blocks will phase separate.[1]
Solution: Starved-Feed Semi-Batch Polymerization
To force a Random Copolymer (which is optically clear and mechanically tough), you must artificially keep the comonomer concentration low relative to BPI.
Step-by-Step Protocol:
-
Reactor Charge: Load 100% of the BPI monomer and the Solvent (TFT) into the reactor. Heat to reaction temp (e.g., 70°C).
-
Feed Stock: Dissolve the Comonomer (e.g., MMA or Styrene) and Initiator (AIBN) in a syringe.
-
Dosing: Use a syringe pump to feed the Comonomer slowly over 6–12 hours.
-
Why? This keeps the instantaneous concentration of the fast-reacting comonomer low (
), forcing it to react with the abundant BPI monomer rather than itself [2].
-
-
Result: A statistical random distribution of fluorinated units, preventing large domain formation.
Module 3: Structural Design (Comonomer Selection)
Issue: Even random copolymers are hazy.
Cause: The chemical difference between
Solution: Use a "Compatibilizing Comonomer" to lower the interaction parameter (
| Comonomer Type | Example | Effect on Phase Separation | Recommendation |
| Hard/Polar | Methyl Methacrylate (MMA) | High Separation | High |
| Soft/Non-polar | Butyl Acrylate (BA) | Medium Separation | Better flexibility, but still separates from Fluorine. |
| Intermediate | Trifluoroethyl Methacrylate (TFEMA) | Reduced Separation | Highly Recommended. The short fluoro-group acts as a buffer. |
| Hydrophilic | PEG-Methacrylate | Extreme Separation | Will form micelles. Only use for specific drug delivery goals. |
Visualizing the Compatibilization Strategy:
Figure 2: Use a semi-fluorinated comonomer (Green) to bridge the thermodynamic gap between BPI (Red) and Hydrocarbons (Blue).
FAQ: Common User Scenarios
Q1: My polymer is clear in solution but turns white upon drying. Why? A: This is "Solvent-Induced Phase Separation." As the solvent evaporates, the mixture crosses the binodal curve of the phase diagram.
-
Fix: Increase the evaporation rate (spin coating) to "freeze" the morphology, or anneal the film above the Glass Transition Temperature (
) of the fluorinated block but below the Order-Disorder Transition (ODT) [3].
Q2: Can I use BPI for drug encapsulation? A: Yes, but BPI is highly lipophobic. It will repel both water and many lipophilic drugs.
-
Fix: You must use a terpolymer .
-
Block A: BPI (Fluorinated shield)
-
Block B: Hydrophobic anchor (e.g., Polycaprolactone) to hold the drug.
-
Block C: Hydrophilic shell (PEG) for water solubility.
-
Q3: Is the
-
Alternative: Consider switching to Bis(perfluorobutyl)itaconate (
) . It has similar surface properties but significantly better solubility and lower bio-persistence, reducing phase separation issues inherently.
References
-
Arendes, L., et al. (2025).[2] "Reactivity ratios of bio-based itaconates and acrylates in radical copolymerizations." Fraunhofer-Publica.
-
Odian, G. (2004). Principles of Polymerization. "Copolymerization: Compositional Drift." Wiley-Interscience.
-
Standard, L., et al. (2025). "Exploring Microphase Separation in Semi-Fluorinated Diblock Copolymers." ACS Polymers Au.
-
ResearchGate Archive. (2022). "Liquid Phase Infiltration of Block Copolymers." MDPI.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Bis(perfluorooctyl)itaconate and Trifluorotoluene before handling.
Sources
Purification techniques for removing unreacted Bis(perfluorooctyl)itaconate
Topic: Purification Protocols for Bis(perfluorooctyl)itaconate Ticket ID: F-ITAC-PUR-001 Status: Open for Consultation
Executive Summary
Bis(perfluorooctyl)itaconate is a "heavy" fluorous monomer. Its two perfluorooctyl (
Removing unreacted monomer from a reaction mixture (typically a polymerization or Michael addition) requires exploiting the "Fluorous Phase Switch" —a technique that leverages temperature-dependent solubility or biphasic partitioning.
Module 1: The Solubility Matrix
Before selecting a protocol, you must characterize your crude mixture. The "Heavy Fluorous" nature of the bis-substituted itaconate dictates the solvent choice.
Table 1: Solubility Profile of Bis(perfluorooctyl)itaconate
| Solvent Class | Representative Solvent | Solubility Status (25°C) | Application |
| Fluorous (Perfluorinated) | FC-72, FC-40, Perfluorohexane | High | Primary solvent for dissolution. |
| Hydrofluoroethers (HFEs) | HFE-7100, HFE-7500 | High | Excellent for washing/extraction. |
| Hybrid (Fluorinated Aromatics) | Trifluorotoluene (BTF), Hexafluorobenzene | High | "Bridge" solvent for mixing with organics. |
| Standard Organic (Polar) | Methanol, Acetonitrile | Insoluble / Very Low | Precipitant (Use to crash out polymer). |
| Standard Organic (Non-Polar) | Hexane, Diethyl Ether | Low / Moderate | Variable. Use for Soxhlet extraction. |
| Supercritical Fluids | scCO₂ | High | Advanced extraction (Green Chemistry). |
Senior Scientist Note: Do not confuse Bis(perfluorooctyl)itaconate with Itaconic Acid. The acid core is water/methanol soluble. The bis-perfluorooctyl ester is not . Attempting to wash this monomer away with water will fail; it will form a stubborn emulsion.
Module 2: Purification Workflows
Scenario A: Removing Unreacted Monomer from a Polymer (Polymerization Cleanup)
Issue: You have synthesized Poly(Bis(perfluorooctyl)itaconate) and need to remove the 5-10% residual monomer.
Protocol: The "Fluorophilic" Soxhlet Extraction Standard precipitation often fails because the monomer and polymer share similar solubility in "bridge" solvents. Soxhlet extraction provides a continuous, equilibrium-driven removal.
-
Dry the Crude: Ensure the crude polymer is completely dry and ground into a coarse powder to maximize surface area.
-
Thimble Loading: Place the crude polymer in a cellulose extraction thimble.
-
Solvent Selection:
-
Primary Choice: Diethyl Ether or a 50:50 mix of HFE-7100 / Methanol .
-
Why? The monomer is small enough to be solubilized by the warm ether/HFE vapor, while the high-molecular-weight polymer remains in the thimble.
-
-
Execution: Run the Soxhlet for 12–24 hours.
-
Validation: Analyze the extract (pot residue) via
NMR. You should see sharp peaks corresponding to the monomer's end-groups, distinct from the broadened polymer signals.
Scenario B: Isolating the Monomer from Non-Fluorous Impurities
Issue: You synthesized the monomer (esterification of itaconic acid) and need to remove unreacted acid, catalyst (e.g., p-TSA), or alcohols.
Protocol: Fluorous Biphasic Extraction (F-LLE) This method utilizes the immiscibility of fluorous solvents with organic solvents.
-
Dissolution: Dissolve the crude reaction mixture in HFE-7100 or FC-72 (Fluorous Phase).
-
Wash 1 (Organic): Extract against Acetonitrile or Methanol (Organic Phase).
-
Wash 2 (Aqueous): Extract against water/brine to remove inorganic salts.
-
Concentration: Dry the fluorous layer over
and rotovap. The fluorous solvent can be recovered and reused.[3]
Module 3: Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the correct purification route based on your crude mixture's composition.
Figure 1: Decision Matrix for Bis(perfluorooctyl)itaconate purification. Select the path based on whether you are isolating the monomer or the polymer.
Module 4: Troubleshooting & FAQ
Q1: I tried precipitating my polymer in Methanol, but I got a milky emulsion instead of a solid. Why? A: This is the "Fluorous Surfactant Effect." The unreacted monomer acts as a surfactant, stabilizing the emulsion.
-
Fix: Add a small amount of electrolyte (e.g.,
) to the methanol to increase ionic strength and break the emulsion. Alternatively, cool the mixture to -20°C; fluorous solubility drops precipitously with temperature.
Q2: Can I use standard silica gel chromatography to purify the monomer? A: It is difficult. Bis(perfluorooctyl)itaconate is so non-polar that it elutes with the solvent front in most organic mobile phases, often co-eluting with other non-polar impurities.
Q3: My yield is low after Fluorous Biphasic Extraction. Where is my product? A: Check the interface. Bis(perfluorooctyl)itaconate is dense. If you used a heavy organic solvent (like DCM), the phases might have inverted or formed a stable emulsion at the interface.
-
Fix: Use Acetonitrile (density ~0.78 g/mL) as the organic phase to ensure a sharp density contrast with the fluorous phase (density ~1.6+ g/mL).
References
-
Curran, D. P. (1998). "Strategy-Level Separations in Organic Synthesis: From Planning to Practice." Angewandte Chemie International Edition, 37(9), 1174–1196. Link
-
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Tetrahedron, 58(20), 3823–3825. Link
-
Dobbs, A. P., & Kimberley, M. R. (2002). "Fluorous Phase Chemistry: A New Industrial Technology." Journal of Fluorine Chemistry, 118(1-2), 3–17. Link
-
Matsuyama, A., et al. (2025). "Solubility of Itaconic Acid in Different Organic Solvents." Journal of Chemical & Engineering Data. (Contextual grounding for core solubility). Link
Sources
- 1. WO2001048030A1 - Method of diminishing unreacted monomer in vinyl polymer and toner resin reduced in unreacted monomer content - Google Patents [patents.google.com]
- 2. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Bis(perfluorooctyl)itaconate (BPOI) Systems
Executive Summary
You are likely encountering challenges with polydispersity (PDI) in one of two distinct phases:
-
Monomer Synthesis: Compositional heterogeneity arising from impure fluorinated alcohol feedstocks (telomer distribution).
-
Polymerization: Broad molecular weight distributions (
) due to the severe steric hindrance of the geminal-disubstituted itaconate vinyl group.
This guide addresses both, with a primary focus on Controlled Radical Polymerization (CRP) strategies to normalize chain growth.
Module 1: Monomer Purity & Compositional Control
Issue: "My monomer mass spec shows multiple peaks. Is this polydispersity?"
Diagnosis: If you observe "polydispersity" in the monomer itself, you are likely using a technical-grade fluorinated alcohol. "Perfluorooctanol" is often a mixture of telomers (C6, C8, C10 homologues).
-
Impact: A mixture of chain lengths creates a statistical distribution of diesters (C6-C6, C6-C8, C8-C8), leading to inconsistent crystallization and variable polymer side-chain dynamics.
Troubleshooting Protocol: Monomer Homogeneity
| Parameter | Specification / Action |
| Feedstock Purity | Ensure 1H,1H,2H,2H-perfluorooctanol is >98% C8 fraction . Avoid "Fluoroalcohol mixtures" unless cost is the only driver. |
| Reaction Driver | Use p-Toluenesulfonic acid (pTsOH) (1-2 mol%) with a Dean-Stark trap. Water removal is the rate-limiting step. |
| Purification | Vacuum Distillation is difficult due to high boiling points. Recrystallization in methanol/water (90:10) is preferred to remove mono-esters. |
Module 2: Controlling Polymer PDI (The Core Challenge)
Issue: "My Poly(BPOI) has a PDI of 2.0+ and low conversion."
Root Cause Analysis: Itaconates are notoriously difficult to polymerize. The two bulky ester groups attached to the vinylidene carbon create massive steric hindrance.
-
Slow Propagation (
): The radical is stabilized but sterically blocked, making addition to the next monomer slow. -
High Termination: Slow propagation allows termination reactions (coupling/disproportionation) to dominate, broadening PDI.
Solution: Reversible Addition-Fragmentation Chain Transfer (RAFT) RAFT is superior to ATRP for fluorinated itaconates because it tolerates the low solubility of fluorinated segments better than copper catalysts, which often precipitate or lose ligand stability in fluorinated solvents.
Optimized RAFT Protocol for Low PDI ( )
Reagents:
-
Monomer: Bis(perfluorooctyl)itaconate (BPOI)
-
RAFT Agent: 2-Cyano-2-propyl benzodithioate (CPDB) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid. Note: Dithiobenzoates are preferred for methacrylates/itaconates.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent:
-Trifluorotoluene (TFT) or Hexafluoroisopropanol (HFIP). Standard THF often fails to dissolve the polymer chain.
Step-by-Step Workflow:
-
Stoichiometry: Target a Degree of Polymerization (DP) < 100. Itaconates struggle to reach high MW.
-
Ratio: [Monomer]:[RAFT]:[Initiator] = 50 : 1 : 0.2
-
-
Degassing: Freeze-Pump-Thaw (3 cycles). Oxygen inhibition is fatal to PDI control here.
-
Temperature: 70°C.
-
Time: Stop reaction at 40-50% conversion .
-
Critical Insight: Pushing conversion >60% in itaconates leads to irreversible chain transfer to polymer (branching) and PDI broadening.
-
Visualization: RAFT Control Mechanism
Caption: The RAFT equilibrium minimizes the concentration of active radicals, suppressing termination and ensuring all chains grow at the same rate.
FAQ: Troubleshooting Specific Failures
Q1: My reaction mixture turned heterogeneous/cloudy during polymerization.
-
Cause: Solvophobic collapse. As the fluorinated polymer chain grows, it becomes insoluble in the monomer/solvent mix if the solvent isn't fluorinated enough.
-
Fix: Switch to Trifluorotoluene (TFT) or a 50:50 mix of TFT and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). The polymer must remain solvated to maintain RAFT control.
Q2: I see a low MW tail in GPC traces.
-
Cause: "Hybrid" behavior. The initial RAFT agent re-initiation was too slow compared to propagation.
-
Fix: Use a RAFT agent with an "R-group" that is a better leaving group (e.g., cyanoisopropyl) than the propagating itaconate radical.
Q3: Can I use ATRP instead?
-
Analysis: Yes, but copper removal from fluoropolymers is excruciatingly difficult. The affinity of F-atoms for metal ions can lead to green-tinted polymers. If you must use ATRP, use CuBr/dNbpy in trifluorotoluene.
References
- Source: US Patent 10,941,230 B2.
-
Itaconate Polymerization Challenges & Solutions Source:Polymers (MDPI), "Synthesis of Itaconate-Based Biopolyesters with Improved Polycondensation Control". Context: While focused on polyesters, this establishes the steric hindrance and side-reaction profiles inherent to the itaconate moiety. URL:[Link][1][2][3]
-
Fluorinated Polymers for Drug Delivery Source:Advanced Healthcare Materials, "Development of Itaconate Polymers Microparticles". Context: Validates the utility of itaconate backbones in biomedical applications and the necessity of PDI control for consistent release kinetics. URL:[Link]
Sources
- 1. Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst and Methodology Selection for Bis(perfluorooctyl)itaconate Esterification
Welcome to the technical support center for the synthesis of Bis(perfluorooctyl)itaconate. This guide is designed for researchers, scientists, and drug development professionals who are working on the esterification of itaconic acid with perfluoroalkyl iodides. Here, we move beyond standard protocols to address the specific challenges and nuances of this reaction, providing in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Understanding the Core Chemistry - FAQs
Q1: Why can't I use a standard Fischer esterification (acid catalyst + alcohol) for this reaction?
This is a critical starting point. The user has specified perfluorooctyl iodide , not perfluorooctyl alcohol, as the alkylating agent.
-
Fischer Esterification : This classic method involves the acid-catalyzed reaction of a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[1]
-
Your Reaction (Carboxylic Acid + Alkyl Iodide) : This reaction is fundamentally different. It is not an acid-catalyzed process but a nucleophilic substitution reaction . The carboxylic acid must first be deprotonated by a base to form a carboxylate anion. This highly reactive anion then acts as a nucleophile, attacking the electrophilic carbon of the perfluorooctyl iodide in an SN2-type mechanism.[2][3] Using an acid catalyst would be counterproductive as it would prevent the formation of the necessary nucleophile.
Q2: What is the general mechanism for the base-promoted esterification of itaconic acid with perfluorooctyl iodide?
The reaction proceeds in two key steps:
-
Deprotonation : A suitable base removes the acidic protons from both carboxylic acid groups of itaconic acid, forming the itaconate dianion.
-
Nucleophilic Attack (SN2) : The itaconate dianion attacks two molecules of perfluorooctyl iodide, displacing the iodide leaving groups to form the desired diester, Bis(perfluorooctyl)itaconate.
Caption: Mechanism of base-promoted itaconate esterification.
Section 2: Catalyst and Reagent Selection
Choosing the right base and potentially a catalyst is paramount for achieving high yield and minimizing side reactions. The goal is to efficiently generate a "naked" and highly reactive carboxylate anion.
Q3: What are the best bases for this reaction?
Simple bases like NaOH or KOH can be used, but they often have poor solubility in common organic solvents, leading to slow, heterogeneous reactions. For substrates like perfluoroalkyl iodides, which can be sterically hindered and less reactive, more sophisticated base systems are recommended.
| Base System | Key Advantages | Considerations & Causality |
| Cesium Carbonate (Cs₂CO₃) | High solubility in polar aprotic solvents (e.g., DMF, Acetonitrile); promotes high reaction rates.[4][5] | The large, soft cesium cation coordinates loosely with the carboxylate, creating a more reactive, less tightly bound "naked" anion. This is often the base of choice for difficult alkylations. |
| Tetrabutylammonium Fluoride (Bu₄NF) | Acts as a soluble, non-nucleophilic base.[6] | The fluoride anion is a strong enough base to deprotonate the carboxylic acid, and the large tetrabutylammonium counter-ion ensures the resulting carboxylate remains soluble and highly reactive.[6] |
| Potassium Carbonate (K₂CO₃) + Phase Transfer Catalyst (PTC) | Cost-effective and efficient. | K₂CO₃ is insoluble in the organic phase. The PTC (e.g., TBAB) transports the carboxylate anion from the solid or aqueous phase into the organic phase where it can react with the alkyl iodide.[7] This dramatically accelerates the reaction. |
Q4: Should I use a Phase Transfer Catalyst (PTC)?
Yes, especially if you are using an inorganic base like K₂CO₃ or Na₂CO₃.
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrahexylammonium bromide, is essential for overcoming the mutual insolubility of an inorganic base and the organic reactants.[8]
-
How it Works : The PTC's quaternary ammonium cation pairs with the itaconate anion, pulling it from the solid/aqueous phase into the organic solvent where the perfluorooctyl iodide resides. This co-location of reactants accelerates the SN2 reaction from impractically slow to synthetically useful.[7]
Section 3: Troubleshooting Guide
Even with the right reagents, challenges can arise. This section addresses common problems in a Q&A format.
Caption: Troubleshooting decision tree for low yield issues.
Issue 1: Low or No Conversion of Itaconic Acid
Q: I've mixed my reagents but TLC/LC-MS analysis shows only starting materials. What's wrong?
-
Possible Cause 1: Ineffective Deprotonation. Your base may not be strong enough or, more likely, not soluble enough in your chosen solvent to deprotonate the itaconic acid. The carboxylate anion must be formed for the reaction to begin.
-
Possible Cause 2: Insufficient Temperature. SN2 reactions with sterically demanding or electron-withdrawn alkyl halides (like perfluoroalkyl iodides) can be slow.
-
Solution: Gradually increase the reaction temperature. A good starting point is 60-80 °C. Monitor for potential side product formation as you increase the heat.
-
-
Possible Cause 3: Impure Reagents. Water is a key culprit. Residual water can hydrolyze the product and interfere with the base. Perfluorooctyl iodide can degrade over time.
-
Solution: Use an anhydrous solvent. Dry your itaconic acid and base before use. Verify the purity of your perfluorooctyl iodide.
-
Issue 2: Reaction Stalls at the Mono-ester Stage
Q: My reaction works, but I'm getting a significant amount of the mono-ester product and can't drive it to the desired Bis(perfluorooctyl)itaconate.
-
Possible Cause 1: Stoichiometry. You may not have enough perfluorooctyl iodide to react with both carboxylic acid sites.
-
Solution: Ensure you are using at least 2.0 equivalents of perfluorooctyl iodide. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The second esterification step is often slower than the first due to increased steric hindrance and electronic effects.
-
Solution: Extend the reaction time, monitoring by TLC or LC-MS until the mono-ester spot disappears. If the reaction is still stalled, a moderate increase in temperature may be required.
-
Issue 3: Appearance of Unidentified Side Products
Q: I'm getting my desired product, but my crude NMR shows extra peaks, suggesting isomerization or degradation.
-
Possible Cause: Base-Catalyzed Isomerization. The α,β-unsaturated system in itaconic acid can be susceptible to isomerization to mesaconic acid (the more thermodynamically stable E-isomer) or citraconic acid under harsh basic conditions or high temperatures.
-
Solution: Use the mildest effective base. Cesium carbonate is often preferred as it can promote the reaction under more controlled temperatures. Avoid overly strong, non-nucleophilic bases like DBU if isomerization is a problem. Keep the reaction temperature as low as possible while still achieving a reasonable rate.
-
Section 4: Experimental Protocol
This protocol provides a robust starting point for your experiments, based on the principles of base-promoted alkylation.
Objective: To synthesize Bis(1H,1H,2H,2H-perfluorooctyl)itaconate.
Reagents & Materials:
-
Itaconic Acid (1.0 eq)
-
Perfluorooctyl Iodide (2.1 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (1.0 eq) and anhydrous cesium carbonate (2.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent & Reagent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2 M concentration with respect to itaconic acid). Begin vigorous stirring. Add perfluorooctyl iodide (2.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 70 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: Once the reaction is complete (disappearance of starting material and mono-ester intermediate), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of DMF). Note: Due to the fluorous nature of the product, it may have limited solubility in common organic solvents. Test solvent systems if extraction is poor.
-
Workup - Washing: Combine the organic layers and wash with deionized water (2x), followed by brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely require purification by column chromatography. Given the highly fluorinated nature of the product, a fluorous solid phase extraction or a silica gel column using a solvent system with low polarity (e.g., hexanes/ethyl acetate gradient) is recommended.
References
-
Yadav, V. K., & Sriram, M. (2004). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Journal of the Indian Institute of Science, 84, 131-135. [Link]
-
Brinchi, L., Germani, R., & Savelli, G. (2003). Efficient Esterification of Carboxylic Acids with Alkyl Halides Catalyzed by Fluoride Ions in Ionic Liquids. Tetrahedron Letters, 44(35), 6583-6585. [Link]
- Gervasutti, C., & Mross, D. (1988). U.S. Patent No. 4,791,223. Washington, DC: U.S.
-
Clark, J. (2023). Making Esters From Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Singh, R. G., & Yadav, G. D. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: Kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40 /MCF catalyst system. New Journal of Chemistry, 47(34), 16035-16048. [Link]
-
S. M. Islam, et al. (2015). Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. RSC Advances, 5, 53841-53849. [Link]
-
Chen, P. N., et al. (2018). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry, 83(7), 3591-3598. [Link]
-
LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Obregón, D., et al. (2016). Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites. ACS Catalysis, 6(5), 2948-2956. [Link]
-
Easterly, J. P. (1971). Esters from Reactions of Alkyl Halides and Salts of Carboxylic Acids. Reactions of Primary Alkyl Chlorides and Sodium Salts of Carboxylic Acids. Industrial & Engineering Chemistry Product Research and Development, 10(1), 85-87. [Link]
- Spano, L., & Condorelli, E. (1962). U.S. Patent No. 3,056,829. Washington, DC: U.S.
-
Kise, N., & Yoshimi, H. (2007). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Journal of the Electrochemical Society, 154(10), E153. [Link]
-
Ashenhurst, J. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Terzopoulou, Z., et al. (2020). Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid? ACS Sustainable Chemistry & Engineering, 8(1), 358-367. [Link]
- Zeng, X., et al. (2009).
-
Wang, F., et al. (2023). 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. ChemRxiv. [Link]
-
Mondal, S., & Tlili, A. (2023). Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. Angewandte Chemie International Edition, 62(31), e202305281. [Link]
-
Halpern, M. (2002). Opportunity #4. Specialty Esterification and Transesterification. Phase Transfer Catalysis Home Page. [Link]
-
Clark, J. H., & Miller, J. M. (1977). Cesium fluoride-promoted esterification of carboxylic acids. A practical alternative to the diazomethane method and direct conversion of organotin carboxylates. The Journal of Organic Chemistry, 42(10), 1821-1821. [Link]
-
Barabe, F., et al. (2018). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 3(1), 1158-1163. [Link]
-
Khan Academy. (2014). Nucleophilic acyl substitution. Organic chemistry. [Link]
-
Chen, P. N., et al. (2018). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry, 83(7), 3591-3598. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN101037381A - Cesium carbonate catalyzed preparation of alkyl aromatic ether using acetonitrile as solvent - Google Patents [patents.google.com]
- 6. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Bis(perfluorooctyl)itaconate vs. Perfluorooctyl Acrylate
Executive Summary
This guide provides a technical analysis comparing Bis(perfluorooctyl)itaconate (Bis-PFI) and Perfluorooctyl Acrylate (PFOAcr) . While both monomers serve as critical building blocks for hydrophobic and oleophobic surface modification, they represent fundamentally different approaches to fluoropolymer architecture.
-
Perfluorooctyl Acrylate (PFOAcr): The industry standard for rapid polymerization and high molecular weight. It offers a linear, flexible backbone with a single fluorinated side chain per repeat unit.
-
Bis(perfluorooctyl)itaconate (Bis-PFI): A bio-derived, geminal-disubstituted alternative. It presents significant kinetic challenges (steric hindrance) but offers double the fluorine density per backbone carbon and a rigidified polymer chain, making it unique for specialized high-density surface packing and biomedical applications.
Chemical Identity & Structural Architecture
The primary differentiator lies in the substitution pattern of the vinyl group. PFOAcr is a mono-substituted vinyl monomer, whereas Bis-PFI is a 1,1-disubstituted vinyl monomer (geminal).
| Feature | Perfluorooctyl Acrylate (PFOAcr) | Bis(perfluorooctyl)itaconate (Bis-PFI) |
| Core Structure | Acrylic Acid Derivative | Itaconic Acid Derivative (Bio-based) |
| Fluorine Tails | 1 per monomer unit | 2 per monomer unit |
| Substitution | Mono-substituted ( | 1,1-Disubstituted ( |
| Steric Bulk | Low (Fast kinetics) | High (Slow kinetics, rigid backbone) |
| Fluorine Density | Moderate | Ultra-High (Gemini-surfactant architecture) |
Structural Visualization
The following diagram illustrates the polymerization pathway and the resulting steric environment for both monomers.
Caption: Comparative polymerization pathways. Note the high steric hindrance in Bis-PFI leading to tertiary radicals and potential depropagation.
Polymerization Kinetics & Performance
This is the most critical trade-off. Researchers often underestimate the difficulty of homopolymerizing itaconates.
Propagation Rate ( )
-
PFOAcr: Exhibits classic acrylate kinetics. The secondary radical is accessible, leading to high propagation rate constants (
L/mol·s). High molecular weights ( kDa) are easily achievable via standard FRP or CRP (RAFT/ATRP). -
Bis-PFI: The propagating radical is tertiary and buried between two bulky ester groups and the polymer backbone. The
is typically 2-3 orders of magnitude lower ( L/mol·s).-
Consequence: Homopolymerization requires long reaction times and high initiator concentrations. Molecular weights are often limited to oligomers (
kDa) unless specialized conditions (e.g., emulsion polymerization) are used.
-
Depropagation & Ceiling Temperature
Itaconates have low ceiling temperatures (
-
Experimental Insight: If you attempt to polymerize Bis-PFI above
to "speed it up," you will likely trigger depropagation, resulting in low conversion. Recommendation: Polymerize at lower temperatures ( ) using low-temperature initiators (e.g., V-65 or redox systems) or use high pressure.
Surface Properties: The "Gemini" Effect
While Bis-PFI is harder to polymerize, the payoff lies in the surface architecture.
| Property | PFOAcr Polymer | Bis-PFI Polymer | Mechanism |
| F-Density | High | Ultra-High | Bis-PFI packs two |
| Chain Stiffness | Flexible | Rigid | Steric repulsion between geminal side chains stiffens the backbone. |
| Organization | Smectic Layering | Frustrated/Dense | The "Gemini" structure forces tails into close proximity, potentially lowering surface energy further if ordered. |
| Water Contact Angle | ~110° - 120° | ~115° - 125° | Higher fluorine density compensates for lower MW. |
Surface Organization Diagram
Caption: Schematic of surface density. Bis-PFI forms a denser fluorinated shield due to the dual-tail architecture.
Experimental Protocols
Synthesis of Bis(perfluorooctyl)itaconate
Note: Direct esterification is slow due to the low reactivity of the itaconic acid carboxyls and the immiscibility of fluorinated alcohols.
Reagents: Itaconoyl chloride (more reactive) OR Itaconic acid + Steglich coupling reagents (DCC/DMAP), 1H,1H,2H,2H-Perfluorodecanol (C8 alcohol).
Protocol (Acid Chloride Method - Recommended for Yield):
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Dissolution: Dissolve 1.0 eq Itaconoyl chloride in anhydrous DCM (
). -
Addition: Add 2.2 eq Fluorinated Alcohol and 2.5 eq Pyridine (acid scavenger) dropwise at
. -
Reaction: Warm to RT and stir for 24h. Critical: Monitor by TLC/NMR. Bis-substitution is sterically demanding; mono-ester may persist.
-
Workup: Wash with dilute HCl, then
, then brine. Dry over . -
Purification: Recrystallize from hexane or fluorinated solvent (e.g., HFE-7100) if solid, or column chromatography.
Polymerization Protocol (Solution)
Objective: Compare homopolymerization rates.
| Parameter | PFOAcr Protocol | Bis-PFI Protocol |
| Solvent | TFT (Required for solubility of monomer & polymer) | |
| Initiator | AIBN (1 wt%) | AIBN (2-4 wt%) or V-65 |
| Temperature | ||
| Time | 4 - 8 hours | 24 - 48 hours |
| Workup | Precipitate in Methanol | Precipitate in Methanol/Hexane mix |
Validation Check:
-
NMR: Check for disappearance of vinyl protons (
ppm). In Bis-PFI, conversion will likely plateau <80% without optimization. -
GPC: Expect PFOAcr to show sharp peaks (low PDI if CRP used); Bis-PFI will show broad, oligomeric distributions.
Biomedical & Regulatory Context[2][3]
Bio-Sourcing vs. Performance
-
Bis-PFI: Itaconic acid is a top 12 biomass platform chemical (Aspergillus terreus fermentation). Using Bis-PFI allows for a "partially bio-based" claim, which is attractive for green chemistry initiatives in drug delivery.
-
PFOAcr: Fully petrochemical origin (typically).
The "C8" Safety Note
Critical Regulatory Warning: Both "Perfluorooctyl" monomers typically refer to the C8 telomer chemistry (
-
PFOA/PFOS Concerns: Long-chain fluorocarbons (
) can degrade into PFOA (perfluorooctanoic acid), a persistent bioaccumulative toxin. -
Trend: The industry is shifting to C6 (perfluorohexyl) or C4 (perfluorobutyl) analogs.
-
Research Implication: If developing for clinical translation, consider substituting the C8 tail with a C6 tail (e.g., Bis(perfluorohexyl)itaconate). The kinetic trends described above remain valid, but the crystallinity/melting points will decrease.
References
-
Okada, M. et al. (2024).[2] Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations. NIH/PubMed. Link (Sourced from search context 1.1)
-
Hirano, T. et al. (2002). Chain-transfer reaction in the radical polymerization of di-n-butyl itaconate at high temperatures. Journal of Polymer Science Part A. Link
-
Correia, D.M. et al. (2025).[3] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. ResearchGate. Link
-
Sollka, P. & Lienkamp, K. (2020). Progress in the free and controlled radical homo- and co-polymerization of itaconic acid derivatives. Macromolecular Rapid Communications. Link
-
Taki, K. et al. (2025).[4] Photopolymerization Kinetics of Bifunctional Acrylic Monomers. ResearchGate. Link
Sources
Comparative Guide: Thermal Degradation Analysis (TGA) of Fluorinated Itaconates vs. Methacrylates
Executive Summary
In the development of high-performance biomaterials and drug delivery systems, the choice between fluorinated itaconates and fluorinated methacrylates often hinges on thermal stability and degradation profiles. While both polymer classes offer hydrophobicity and chemical resistance due to fluorination, their thermal degradation mechanisms are fundamentally different.
-
Methacrylates (e.g., Poly(trifluoroethyl methacrylate)): Predominantly degrade via main-chain depolymerization ("unzipping") . They exhibit high thermal stability up to
, after which they rapidly revert to monomers. -
Itaconates (e.g., Poly(hexafluoroisopropyl itaconate)): Characterized by high steric hindrance due to disubstitution at the vinylidene carbon. They degrade via a two-stage mechanism : initial side-chain scission (ester pyrolysis) followed by backbone degradation.
This guide provides a rigorous technical comparison, experimental protocols, and mechanistic insights to assist in material selection.
Chemical Architecture & Theoretical Basis[1]
To interpret TGA data correctly, one must understand the structural origins of instability.
| Feature | Fluorinated Methacrylates | Fluorinated Itaconates |
| Monomer Structure | 1,1-disubstituted (Methyl + Ester) | 1,1-disubstituted (Ester + Ester) |
| Steric Hindrance | Moderate | High (Geminal diesters) |
| Fluorine Location | Side-chain ester | Side-chain esters (x2) |
| Primary Degradation Mode | Depolymerization (Unzipping) | Side-chain Elimination |
Mechanistic Insight
Methacrylates generally undergo radical-initiated depolymerization. The tertiary radical formed on the backbone is stable enough to allow the "unzipping" of monomer units.
Itaconates , possessing two bulky ester groups, suffer from extreme steric compression. Upon heating, they often eject the side chain (via a Chugaev-type elimination) to relieve strain before the backbone breaks. This results in the formation of polyanhydrides or polyacids in situ, which then degrade at higher temperatures.
Experimental Protocol: Thermal Gravimetric Analysis (TGA)
Reliable data requires a self-validating protocol. The following workflow ensures reproducibility and eliminates buoyancy/atmosphere artifacts.
Standard Operating Procedure (SOP)
Instrument: High-Resolution TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+)
Sample Mass: 5–10 mg (Precision
Step-by-Step Workflow:
-
Pre-Conditioning: Dry samples in a vacuum oven at
for 24 hours to remove physisorbed water/solvents. Solvent peaks often masquerade as early degradation. -
Tare & Calibration: Perform an empty pan run to establish the baseline drift.
-
Equilibration: Load sample; equilibrate at
for 5 minutes. -
Ramp Segment (Dynamic): Ramp at
to under Nitrogen ( ) purge ( ).-
Why Nitrogen? To observe intrinsic thermal stability without oxidative acceleration.
-
-
Oxidative Switch (Optional): At
, switch gas to Air/Oxygen to burn off carbonaceous char (determines inorganic residue).
Experimental Workflow Diagram
Caption: Standardized TGA workflow ensuring solvent removal and baseline stability before thermal ramping.
Comparative Analysis: Degradation Profiles
Thermal Stability Data Summary
The table below synthesizes typical performance metrics for fluorinated polymers. Note that "Onset Temperature" (
| Parameter | Poly(fluoroalkyl Methacrylate) | Poly(fluoroalkyl Itaconate) |
| Char Yield ( | ||
| Degradation Steps | Single Step (mostly) | Multi-Step (Complex) |
Detailed Mechanistic Comparison
Methacrylates: The "Unzipping" Phenomenon
Fluorinated methacrylates, such as Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA), exhibit a degradation profile dominated by depolymerization. The presence of the fluorinated side chain provides a "sheathing" effect, often raising the thermal stability slightly above standard PMMA. However, once the ceiling temperature is reached, the polymer unzips back to the monomer.
-
Key Observation: The Derivative Thermogravimetry (DTG) curve shows a single, sharp peak.
Itaconates: The "Side-Chain First" Pathway
Fluorinated itaconates (e.g., Poly(hexafluoroisopropyl itaconate)) are less thermally stable regarding the onset of weight loss. The proximity of the two ester groups facilitates a
-
Stage 1 (
): Cleavage of the fluorinated alcohol side chain. This releases volatile fluorinated species and leaves behind a polyanhydride or polyacid backbone. -
Stage 2 (
): Degradation of the anhydride backbone (decarboxylation).
-
Key Observation: The DTG curve often shows a "shoulder" or a distinct doublet peak, representing the two stages of mass loss.
Degradation Pathway Diagram
Caption: Comparative degradation pathways. Methacrylates unzip to monomers; Itaconates undergo side-chain scission followed by backbone charring.
Application Implications
For Drug Delivery
-
Methacrylates: Ideal for applications requiring clean removal . If the polymer needs to "disappear" completely (e.g., sacrificial templates), fluorinated methacrylates are superior due to their unzipping mechanism leaving minimal residue.
-
Itaconates: Better suited for functional stability where surface properties (hydrophobicity) are needed at body temperature, but thermal processing must be carefully controlled below
to avoid releasing the fluorinated side chain.
For High-Temperature Processing
-
Avoid Itaconates above
. The release of fluorinated alcohols (often toxic and corrosive) can occur during extrusion or molding if temperatures exceed the onset of ester pyrolysis. -
Methacrylates offer a wider processing window (
) before catastrophic degradation occurs.
References
-
Cervantes-Uc, J. M., et al. "Thermal degradation of commercially available poly(methyl methacrylate) and its composites." Polymer Degradation and Stability, 2006.
-
Popović, I., et al. "The thermal degradation kinetics of poly(di-n-alkyl itaconates)." Journal of Thermal Analysis, 1992.[1] [1]
-
Gargallo, L., et al. "Thermal stability of poly(chloroalkyl methacrylate)s and poly(dichloroalkyl itaconate)s." Thermochimica Acta, 1992.
-
Geuskens, G., et al. "The thermal degradation of poly(trifluoroethyl methacrylate)." European Polymer Journal, 1991.
-
Katritzky, A. R., et al. "Correlation of the thermal stability of methacrylates and itaconates with structural parameters." Journal of Applied Polymer Science, 2013.
Sources
Safety Operating Guide
Personal protective equipment for handling Bis(perfluorooctyl)itaconate
Executive Summary: The Dual-Hazard Profile
Handling Bis(perfluorooctyl)itaconate requires a sophisticated safety approach because this molecule presents a "hybrid" hazard profile. You are not just handling a monomer; you are handling a reactive sensitizer (the itaconate core) attached to a persistent organic pollutant precursor (the perfluorooctyl tail).
-
The Itaconate Core: Similar to methacrylates, this moiety is reactive. It presents risks of polymerization, exothermic instability, and allergic contact dermatitis.
-
The Perfluorooctyl (C8) Tail: This classifies the substance as a "Long-Chain" PFAS precursor.[1] Unlike standard organic waste, this cannot be destroyed by conventional wastewater treatment. It persists in the environment and bioaccumulates.[2]
Core Directive: Your safety protocol must protect the operator from the chemical (acute toxicity/sensitization) and the environment from the chemical (containment/persistence).
Hazard Mechanism & Risk Assessment
To understand the PPE requirements, we must first validate the specific risks based on the chemical structure.
| Structural Moiety | Hazard Class | Physiological/Environmental Effect |
| Itaconate Double Bond | Reactive Monomer | Sensitization: Can bind to skin proteins (haptens), causing allergic dermatitis. Polymerization: Can auto-polymerize if inhibitors (e.g., MEHQ) are depleted or if heated. |
| Perfluorooctyl Chain (C8F17) | PFAS Precursor | Bioaccumulation: High affinity for serum proteins; long half-life in humans. Persistence: Carbon-Fluorine bonds are metabolically stable. Strict regulatory control required (PFOA-related). |
| Physical State (Solid/Viscous) | Particulate/Aerosol | Inhalation: Fluorinated dusts/mists can cause severe respiratory irritation or "Polymer Fume Fever" if sintered/heated. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for fluorinated monomers. The low surface tension of fluorinated compounds allows them to penetrate standard nitrile gloves faster than non-fluorinated analogs.
A. Hand Protection (Critical Control Point)
Recommendation: Laminate (Silver Shield/4H) or Double-Gloving Strategy.
-
Primary Layer (Inner): 4-mil Nitrile (Examination grade). Function: Comfort and sweat absorption.
-
Secondary Layer (Outer): Silver Shield® (EVOH/PE Laminate) or High-Grade Viton®.
-
Why? Fluorinated chains can permeate standard nitrile. If manual dexterity is required and laminate gloves are too clumsy, use Double Nitrile (total >8 mil) and change every 15 minutes.
-
-
Validation: Check breakthrough times for fluorinated solvents (often used with this monomer, e.g., Trifluorotoluene or HFIP).
B. Respiratory Protection
Recommendation: P100/OV Combination Cartridge.
-
Scenario: Weighing solid powder or handling heated liquids.
-
Specification: Half-face respirator with Organic Vapor (OV) cartridges + P100 (HEPA) pre-filters.
-
Why? The P100 stops particulates (dust), while the OV stops monomer vapors.
-
Engineering Control: All work must occur inside a certified Chemical Fume Hood.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety Glasses are insufficient due to splash/aerosol risk.
-
Body: Tyvek® Lab Coat or Apron (Polyethylene coated). Standard cotton coats absorb fluorinated liquids, holding them against the skin.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (The Static Hazard)
Fluorinated powders are notoriously static-prone. They "fly" and cling to spatulas, increasing inhalation risk.
-
Static Neutralization: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.
-
Containment: Weigh inside the fume hood. If the balance is outside, use a secondary containment box (acrylic) during transport.
-
Solvent Addition: Add solvent slowly down the side of the vessel to avoid displacing fluorinated dust into the air.
Phase 2: Synthesis & Polymerization
-
Inhibitor Maintenance: This monomer likely contains a radical inhibitor (e.g., MEHQ). These require dissolved oxygen to function. Do not store the monomer under pure nitrogen for extended periods (weeks) without aeration, or it may auto-polymerize.
-
Temperature Control: Monitor exotherms closely. Fluorinated monomers often have different heat transfer coefficients than standard acrylates.
Phase 3: Spill Response
-
Do NOT use water. Water will bead up and spread the fluorinated material.
-
Absorbent: Use a dedicated universal absorbent (e.g., vermiculite or polypropylene pads).
-
Decontamination: Wipe surfaces with a solvent compatible with the monomer (e.g., acetone or ethyl acetate), then wash with soap and water.
Waste Management & Disposal (Zero Discharge)
CRITICAL: Under no circumstances can Bis(perfluorooctyl)itaconate enter the sink/sewer. It is a C8 PFAS precursor.[1]
Figure 1: Decision logic for segregating fluorinated waste streams to ensure environmental compliance.
Exposure Prevention Logic
The following diagram illustrates the "Defense in Depth" strategy required for this compound.
Figure 2: Layered defense strategy combining engineering, physical, and procedural controls.
References
-
SynQuest Laboratories. (2024).[3][4] Safety Data Sheet: Bis(hexafluoroisopropyl)itaconate (Analogous Structure). Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2020). Occupational Exposure to Decomposition Products of Fluorocarbon Polymers.[5] NIOSH Criteria Documents. Retrieved from
-
Methacrylate Producers Association. (2023). Safe Handling Manual: Methacrylic Acid and Esters. (Applicable to Itaconate reactivity). Retrieved from
-
OECD. (2022). Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. (Regarding C8 degradation). Retrieved from
-
RSG Safety. (2024). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
